molecular formula C5H9NO2 B1230174 Pyrrolidine-3-carboxylic acid CAS No. 59378-87-9

Pyrrolidine-3-carboxylic acid

货号: B1230174
CAS 编号: 59378-87-9
分子量: 115.13 g/mol
InChI 键: JAEIBKXSIXOLOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIBKXSIXOLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20900992
Record name NoName_39
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59378-87-9
Record name beta-Proline
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Record name 3-Pyrrolidine carboxylic acid
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Record name 3-PYRROLIDINECARBOXYLIC ACID
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Foundational & Exploratory

(R)-pyrrolidine-3-carboxylic acid: A Chiral Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-pyrrolidine-3-carboxylic acid has emerged as a highly versatile and valuable chiral building block in modern medicinal chemistry. Its inherent chirality, constrained five-membered ring structure, and orthogonal functional groups—a secondary amine and a carboxylic acid—provide a robust scaffold for the stereoselective synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility, key applications, and experimental methodologies associated with (R)-pyrrolidine-3-carboxylic acid, tailored for professionals engaged in drug discovery and development. The pyrrolidine (B122466) motif is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, highlighting its importance in the design of novel therapeutics.[1][2][3]

Core Synthetic Strategies and Functionalization

The synthetic versatility of (R)-pyrrolidine-3-carboxylic acid lies in the independent reactivity of its amine and carboxylic acid functionalities, allowing for selective modifications.

Protecting Group Strategies

A crucial initial step in many synthetic routes involving (R)-pyrrolidine-3-carboxylic acid is the protection of the secondary amine to prevent unwanted side reactions. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under standard conditions and selectively removed at a later stage.[1]

Functionalization of the Carboxylic Acid

The carboxylic acid moiety serves as a key handle for diversification. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to form amide bonds with a wide range of amines.[1] Esterification can be achieved through various methods, including Fischer esterification or reaction with alkyl halides.[1]

Ring Functionalization

Recent advancements in synthetic methodology have enabled the direct and stereoselective functionalization of the pyrrolidine ring. For instance, palladium-catalyzed C(sp³)–H arylation has been successfully used to introduce aryl groups at the C4 position, providing access to complex 3,4-disubstituted pyrrolidine scaffolds.[1]

Applications in Drug Discovery

The rigid conformation and stereochemical definition of (R)-pyrrolidine-3-carboxylic acid make it an ideal starting material for the synthesis of potent and selective enzyme inhibitors and receptor agonists.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1.[2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, a key mechanism in the treatment of type 2 diabetes.[2] The pyrrolidine scaffold is a key structural feature of many potent DPP-IV inhibitors, including Vildagliptin.[2] The synthesis of a key intermediate for Vildagliptin often starts from L-proline, a structurally related chiral building block.[2]

Factor XIa (FXIa) Inhibitors

Factor XIa is a serine protease involved in the intrinsic pathway of the blood coagulation cascade.[2] Its inhibition represents a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[2] The constrained conformation of the pyrrolidine ring is well-suited for the design of potent and selective FXIa inhibitors.[2]

GABA Uptake Inhibitors

Derivatives of pyrrolidinecarboxylic acids have been developed as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmission.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for reactions and biological activities involving derivatives of (R)-pyrrolidine-3-carboxylic acid.

ReactionCatalyst/ReagentsProductYield (%)Enantiomeric Excess (ee %)Reference(s)
Asymmetric Michael Addition(3R,5R)-5-methylpyrrolidine-3-carboxylic acid5-methylthis compound9097[6]
N-Acylation of L-prolineChloroacetyl chlorideN-(chloroacetyl)-L-proline--[2]
AmidationEthyl chloroformate, NMM, aq. NH3N-(chloroacetyl)-L-prolinamide--[2]
Asymmetric Hydrogenation[Ru(OAc)₂( (R)-TMBTP)](S,S)-1-Benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid1294.5[7]
Compound/AnalogTargetIC50/KiSelectivityReference(s)
Pyrrolidine Amide (69b/c)FXIaKi = 2 nM-[2]
Pyrrolidine Amide (78)FXIaKi = 7 nM>4700-fold vs. Thrombin[2]
4,4-disubstituted prolinesFXIaIC₅₀ ≈ 10 nM~1000-fold vs. Thrombin[2]
Pyrrole Derivative 5fDPP-IV12.19 nM-[2]
(R)-pyrrolidine-2-acetic acid derivative (R)-4dGAT-3IC₅₀ = 3.1 µM20:1 vs GAT-1[4]
(S)-pyrrolidine-2-acetic acid derivative (S)-4bGAT-1IC₅₀ = 0.396 µM-[4]
(S)-pyrrolidine-2-acetic acid derivative (S)-4cGAT-1IC₅₀ = 0.343 µM-[4]
rac-(u)-13chGAT-1pIC₅₀ = 6.14-[5]
rac-(u)-13dmGAT4High Potency>15-fold vs mGAT3[5]

Experimental Protocols

N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

Materials:

Procedure:

  • Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.[1]

  • Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.[1]

  • Stir the mixture for 1.5 hours.[1]

  • Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.[1]

  • Acidify the aqueous phase with 3N HCl and extract with diethyl ether.[1]

  • Combine the ether extracts, wash, dry, and concentrate to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[1]

General Protocol for Amide Coupling

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).[8]

  • Stir the mixture for 15 minutes.[8]

  • Add the desired amine (1.1 mmol) to the reaction mixture.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[8]

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.[8]

  • For Boc deprotection, dissolve the N-Boc protected amide (1.0 mmol) in DCM (5 mL), add TFA (5 mL), and stir at room temperature for 1-2 hours.[8]

  • Concentrate the reaction mixture and precipitate the product by adding diethyl ether to obtain the final pyrrolidine carboxamide.[8]

Organocatalytic Asymmetric Michael Addition

Materials:

  • (3R,5R)-5-methylthis compound (or other suitable derivative)

  • Appropriate 4-oxo-2-enoate

  • Appropriate nitroalkane

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%).[8]

  • Dissolve the solids in the anhydrous solvent (5 mL).[8]

  • Add the nitroalkane (1.2 mmol) dropwise to the solution at room temperature.[8]

  • Stir the reaction mixture at the appropriate temperature and monitor progress by TLC.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.[8]

Visualizations

DPP_IV_Inhibition cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response GLP1 GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Inactivation Insulin Increased Insulin Secretion GLP1->Insulin Stimulation Glucagon Decreased Glucagon Secretion GLP1->Glucagon Suppression GIP GIP GIP->DPP4 Inactivation GIP->Insulin Stimulation GIP->Glucagon Suppression Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor (R)-pyrrolidine-3-carboxylic acid -based Inhibitor DPP4_Inhibitor->DPP4 Inhibition Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Opposes lowering

Caption: Mechanism of DPP-IV inhibition for glucose control.

Peptide_Synthesis_Workflow Start Start with Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Wash Resin (DMF, DCM) Fmoc_Deprotection->Washing1 Amino_Acid_Activation Activate Fmoc-Amino Acid (e.g., HBTU/HOBt/DIPEA) Washing1->Amino_Acid_Activation Coupling Couple Activated Amino Acid to Resin Amino_Acid_Activation->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Repeat_Cycle Repeat for next Amino Acid? Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleave Peptide from Resin and Remove Side-Chain Protecting Groups (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification

Caption: Solid-phase peptide synthesis workflow.

References

An In-depth Technical Guide on the Synthesis and Properties of Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-3-carboxylic acid, a cyclic β-amino acid, serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules and complex chemical structures.[1][2] Its constrained cyclic structure provides a unique conformational rigidity that is highly sought after in medicinal chemistry for the design of potent and selective therapeutic agents.[3] This technical guide provides a comprehensive overview of the primary synthetic routes to access this compound, details its key physicochemical and spectroscopic properties, and presents experimental protocols for its synthesis and derivatization.

Introduction

This compound and its derivatives are pivotal scaffolds in the development of pharmaceuticals and agrochemicals.[2] The chirality at the C3 position is fundamental to its interaction with biological targets, often dictating the efficacy and selectivity of the final active pharmaceutical ingredient (API).[2][4] For instance, derivatives of (R)-pyrrolidine-3-carboxylic acid have been identified as potent enzyme inhibitors and receptor agonists.[1][3] This guide aims to be a comprehensive resource, detailing the synthesis, properties, and key applications of this versatile molecule.

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound, including asymmetric syntheses to obtain enantiomerically pure forms. Key methods include 1,3-dipolar cycloadditions and Michael additions.

Synthesis via Asymmetric Michael Addition

A concise and atom-economical approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[1][5] This method allows for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process.[6][7] For example, (3R,5R)-5-methylthis compound has been synthesized with a 97% enantiomeric excess (ee).[1][5]

The general reaction involves the addition of a nitroalkane to an enone, followed by a reductive cyclization to form the pyrrolidine (B122466) ring. The stereochemistry is controlled by a chiral organocatalyst, such as a derivative of pyrrolidine itself.[8]

Synthesis via 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings.[9] In the context of pyrrolidine synthesis, this reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile.[10] This concerted, pericyclic reaction is stereoconservative, allowing for precise control over the stereochemistry of the resulting pyrrolidine ring.[9] The reaction can be catalyzed by various agents, including silver carbonate, to yield highly functionalized pyrrolidines with excellent regio- and diastereoselectivities.[6][11]

Diagram 1: General Synthetic Workflow via 1,3-Dipolar Cycloaddition

G cluster_start Starting Materials Alpha-amino_acid α-Amino Acid Azomethine_Ylide In situ generation of Azomethine Ylide Alpha-amino_acid->Azomethine_Ylide Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Azomethine_Ylide Dipolarophile Dipolarophile (e.g., Alkene) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine_Ylide->Cycloaddition Pyrrolidine Substituted Pyrrolidine Core Cycloaddition->Pyrrolidine Final_Product Pyrrolidine-3-carboxylic acid derivative Pyrrolidine->Final_Product Further Transformations

Caption: Workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and quality control.

Physicochemical Data

The properties of this compound and its common N-Boc protected form are summarized below.

PropertyThis compound(3S)-1-[(tert-butoxy)carbonyl]this compoundReference(s)
Molecular Formula C₅H₉NO₂C₁₀H₁₇NO₄[12]
Molecular Weight 115.13 g/mol 215.25 g/mol [13],[14]
Appearance SolidSolid[15],[13]
Melting Point 187-190 °C (lit.)Not specified[15]
Optical Activity [α]/D +20.0±2.0° (c=2, H₂O) for (S)-enantiomerNot specified[13]
Storage Temperature 2-8°CNot specified[15],[13]
Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation.[16]

Table 2: Predicted and Experimental Spectroscopic Data [16]

Technique Assignment Chemical Shift / Wavenumber Solvent/Medium
¹H NMR H-2~3.4 - 3.6 ppm (m)D₂O
H-3~3.2 - 3.4 ppm (m)D₂O
H-4~2.2 - 2.4 ppm (m)D₂O
H-5~3.3 - 3.5 ppm (m)D₂O
¹³C NMR C-2~45.0 ppmD₂O
C-3~40.0 ppmD₂O
C-4~28.0 ppmD₂O
C-5~52.0 ppmD₂O
C=O (acid)~175.0 ppmD₂O
IR O-H stretch2500-3300 cm⁻¹ (broad)KBr Pellet
N-H stretch3200-3500 cm⁻¹KBr Pellet
C=O stretch1680-1720 cm⁻¹KBr Pellet

Note: NMR chemical shifts are approximate and can vary based on experimental conditions. The spectra for (R) and (S) enantiomers are identical in achiral solvents.[16]

Biological Activity and Applications

Derivatives of this compound exhibit a wide range of biological activities, making them valuable in drug discovery.

  • Endothelin Receptor Antagonism : Analogs have been extensively studied as antagonists for endothelin receptors (ETA and ETB), which are involved in vasoconstriction and cell proliferation.[3][17][18] For example, A-308165 is a potent antagonist with over 27,000-fold selectivity for the ETB receptor.[17]

  • GABA Uptake Inhibition : As a constrained amino acid, the pyrrolidine scaffold is used to design potent inhibitors of GABA reuptake, with potential applications in treating neurological disorders like epilepsy.[3][19]

  • DPP-4 Inhibitors : The pyrrolidine ring is a key structural feature in many dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[19]

  • Asymmetric Organocatalysis : (R)-pyrrolidine-3-carboxylic acid and its derivatives are effective organocatalysts, particularly in promoting anti-diastereoselective Mannich reactions.[4][20]

Diagram 2: Application Workflow in Drug Discovery

G cluster_derivatization Chemical Derivatization P3CA (R)- or (S)- This compound N_Protection N-Protection (e.g., Boc) P3CA->N_Protection Amide_Coupling Amide Coupling P3CA->Amide_Coupling Esterification Esterification P3CA->Esterification Library Diverse Chemical Library N_Protection->Library Amide_Coupling->Library Esterification->Library Screening High-Throughput Screening Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Derivatization of this compound for drug discovery.

Experimental Protocols

Protocol for N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid[19]

This protocol describes the standard procedure for protecting the secondary amine of the pyrrolidine ring with a tert-butyloxycarbonyl (Boc) group, a common step for further functionalization.

  • Dissolution : Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

  • Addition of Boc Anhydride : Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dioxane to the reaction mixture at room temperature.

  • Reaction : Stir the mixture for approximately 1.5 hours.

  • Workup :

    • Dilute the mixture with diethyl ether and wash the organic phase with 1N NaOH.

    • Acidify the combined aqueous phase with 3N HCl.

    • Extract the aqueous phase with diethyl ether.

  • Isolation : Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.

Protocol for Asymmetric Michael Addition using a Pyrrolidine-derived Catalyst[8]

This procedure is representative of the use of a this compound derivative as an organocatalyst.

  • Catalyst Preparation : To a dry reaction vial with a magnetic stir bar, add (3R,5R)-5-methylthis compound (typically 10 mol%).

  • Addition of Reactants : Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent) and the Michael donor (e.g., cyclohexanone, 10 equivalents).

  • Solvent/Co-catalyst (Optional) : The reaction can be run under solvent-free conditions or in a minimal amount of a solvent like toluene. A co-catalyst such as benzoic acid (10 mol%) may be added.

  • Reaction : Stir the mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Purification : Upon completion, the product is purified by flash column chromatography on silica (B1680970) gel.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its rigid structure and versatile functional groups allow for the creation of diverse and complex molecules with significant biological activities. The synthetic routes, such as asymmetric Michael additions and 1,3-dipolar cycloadditions, provide efficient access to enantiomerically pure forms of this valuable compound. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a valuable technical resource for professionals in the field.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Pyrrolidine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives, particularly pyrrolidine-3-carboxylic acid analogs, have garnered significant attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the core biological activities of these analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document aims to serve as a valuable resource for researchers and drug development professionals in the exploration and exploitation of this versatile chemical motif.

Diverse Biological Activities of this compound Analogs

This compound and its derivatives have been shown to interact with a wide range of biological targets, demonstrating their potential in various therapeutic areas. The constrained cyclic structure of the pyrrolidine ring provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for specific receptors and enzymes.

Endothelin Receptor Antagonism

Analogs of this compound have been extensively investigated as antagonists of endothelin (ET) receptors, ETA and ETB, which are implicated in vasoconstriction and cell proliferation.[1] Potent and selective antagonists have been developed, offering potential treatments for cardiovascular diseases.

Table 1: Quantitative Data for Endothelin Receptor Antagonists

Compound/AnalogTarget(s)IC50/Ki (nM)Selectivity
A-308165ETBKi = 0.007>27,000-fold vs. ETA
Atrasentan (ABT-627)ETAKi = 0.036High for ETA
A-216546ETAKi = 0.46>130,000-fold vs. ETB
Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chainETA/ETBSub-nanomolarETA/ETB ratio ≈ 1
2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)this compoundETAHigh potencyHigh for ETA
GABA Uptake Inhibition

Derivatives of this compound have been developed as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmission. By blocking the reuptake of GABA, these compounds can enhance inhibitory neurotransmission, suggesting their potential as anticonvulsants and anxiolytics.[1]

Table 2: Quantitative Data for GABA Uptake Inhibitors

Compound/AnalogTarget(s)IC50 (µM)Selectivity
(R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residueGAT-33.120-fold vs GAT-1
(S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moietyGAT-10.396-
N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Certain pyrrolidine amides act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).[1] Inhibition of NAAA increases the endogenous levels of PEA, which in turn activates PPAR-α, leading to anti-inflammatory and analgesic effects.[2][3]

Table 3: Quantitative Data for NAAA Inhibitors

Compound/AnalogTarget(s)IC50 (µM)Notes
1-pentadecanyl-carbonyl pyrrolidineNAAA25.01Also inhibits FAAH (IC50 = 21.78 µM)
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidineNAAA2.12-
Pyrrolidine amide with rigid 4-phenylcinnamoyl group (4g)NAAA0.015-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

4-benzylthis compound derivatives have been identified as potent dual agonists of PPARα and PPARγ.[4] These compounds have the potential to restore glucose metabolism and ameliorate dyslipidemia, making them promising candidates for the treatment of type 2 diabetes.[4]

Table 4: Quantitative Data for PPAR Agonists

Compound/AnalogTarget(s)αEC50 (nM)γEC50 (nM)
cis-3R,4S-configured compound 25PPARα/γLow nanomolarLow nanomolar
cis-3R,4S-configured compound 26PPARα/γ5-905-90
CXCR4 Chemokine Receptor Antagonism

(S)-pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor.[4] This receptor plays a role in cancer metastasis, and its antagonists are being investigated as potential anti-cancer agents.[4]

Table 5: Quantitative Data for CXCR4 Antagonists

Compound/AnalogTarget(s)IC50 (nM)
51a with R¹ = 3-CH₃CXCR479
Anticonvulsant Activity

Pyrrolidine-2,5-dione-acetamide derivatives have demonstrated significant anticonvulsant properties in preclinical models.[4] These compounds are being explored as potential new treatments for epilepsy.

Table 6: Quantitative Data for Anticonvulsant Activity

Compound/AnalogMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
69k80.38108.80

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to understand and potentially replicate the evaluation of this compound analogs.

Endothelin Receptor Binding Assay

This assay determines the binding affinity of compounds to endothelin receptors.[1]

  • Materials:

    • Cell membranes expressing ETA or ETB receptors (e.g., from CHO or A10 cells).

    • Radioligand (e.g., [¹²⁵I]ET-1).

    • Test compounds (analogs of this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% BSA).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filter plates.

    • Scintillation cocktail.

    • Scintillation counter.

    • Cell harvester.

  • Procedure:

    • In a 96-well plate, add the binding buffer.

    • Add varying concentrations of the test compound or vehicle control.

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

    • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.[1]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

    • Dry the filter mats and add scintillation cocktail to each well.[1]

    • Quantify the radioactivity retained on the filters using a scintillation counter.[1]

    • Determine non-specific binding in the presence of a high concentration of unlabeled ET-1.

    • Calculate the specific binding and determine the IC50 or Ki values by non-linear regression analysis.[1]

GABA Uptake Inhibition Assay

This assay measures the ability of compounds to inhibit the uptake of GABA by GABA transporters.[1]

  • Materials:

    • Cells or synaptosomes expressing GABA transporters (e.g., HEK293 cells transfected with GAT-1 or GAT-3).

    • [³H]GABA (radiolabeled gamma-aminobutyric acid).

    • Test compounds.

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.[1]

    • Wash the cells with uptake buffer.

    • Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for a specified time.

    • Initiate the uptake by adding a solution containing [³H]GABA to each well.[1]

    • Allow the uptake to proceed for a defined time (e.g., 10-20 minutes).[1]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]GABA.[1]

    • Lyse the cells to release the intracellular contents.[1]

    • Add scintillation fluid to the cell lysate.[1]

    • Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.[1]

    • Calculate the percentage inhibition of GABA uptake at each compound concentration and determine the IC50 value.[1]

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This assay determines the inhibitory potency of compounds against the NAAA enzyme.[1]

  • Materials:

    • Recombinant NAAA enzyme or cell lysates containing NAAA.

    • Fluorogenic or chromogenic NAAA substrate (e.g., PAMCA).

    • Test compounds.

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 5.0, containing 0.1% Triton X-100).

    • 96-well microplate reader (fluorescence or absorbance).

  • Procedure:

    • In a 96-well plate, add the NAAA enzyme preparation.[1]

    • Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.[1]

    • Initiate the reaction by adding the NAAA substrate.

    • Incubate the plate at 37°C for a defined period.

    • Measure the fluorescence or absorbance using a microplate reader.

    • Calculate the percentage inhibition of NAAA activity at each compound concentration and determine the IC50 value.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay (Luciferase Reporter Assay)

This assay quantifies the ability of compounds to activate PPAR-mediated gene transcription.

  • Materials:

    • HEK293T cells (or other suitable cell line).

    • PPAR expression vector (e.g., for PPARα or PPARγ).

    • PPRE-luciferase reporter vector.

    • Transfection reagent.

    • Test compounds.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector.

    • After an appropriate incubation period (e.g., 24 hours), treat the cells with various concentrations of the test compounds.

    • Incubate for another 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the fold activation relative to a vehicle control and determine the EC50 value.

CXCR4 Antagonist Assay (Competitive Binding Assay)

This assay measures the ability of a compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor.[4]

  • Materials:

    • CXCR4-expressing cells (e.g., Jurkat cells).

    • Fluorescently labeled CXCL12.

    • Test compounds.

    • Assay Buffer.

    • Flow cytometer.

  • Procedure:

    • Prepare a suspension of CXCR4-expressing cells.

    • In a 96-well plate, add the cell suspension.

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of fluorescently labeled CXCL12.

    • Incubate at 4°C, protected from light.

    • Wash the cells to remove unbound ligand.

    • Resuspend the cells in Assay Buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity.

    • Calculate the percentage inhibition of fluorescent ligand binding and determine the IC50 value.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This is a common preclinical model for generalized tonic-clonic seizures.

  • Materials:

    • Mice or rats.

    • Test compounds.

    • Vehicle control.

    • Electroshock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., intraperitoneally).

    • At the time of expected peak effect, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.

    • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Determine the median effective dose (ED50) that protects 50% of the animals from the seizure.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound analogs. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Endothelin_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects cluster_antagonist Antagonist Action ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR binds ETBR ETB Receptor ET1->ETBR binds Gq Gq ETAR->Gq activates ETBR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Pyrrolidine_Analog Pyrrolidine-3-carboxylic acid analog Pyrrolidine_Analog->ETAR blocks Pyrrolidine_Analog->ETBR blocks

Caption: Endothelin Receptor Signaling Pathway and Antagonist Action.

GABA_Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action GABA_synapse GABA GAT GABA Transporter (GAT) GABA_synapse->GAT reuptake GABA_R GABA Receptor GABA_synapse->GABA_R binds Inhibition Neuronal Inhibition GABA_R->Inhibition Pyrrolidine_Analog Pyrrolidine-3-carboxylic acid analog Pyrrolidine_Analog->GAT inhibits

Caption: GABA Transporter (GAT) Inhibition Mechanism.

NAAA_Inhibition_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA hydrolyzed by PPARa PPAR-α PEA->PPARa activates Ethanolamine Ethanolamine NAAA->Ethanolamine produces Palmitic_Acid Palmitic Acid NAAA->Palmitic_Acid produces Gene_Expression Anti-inflammatory Gene Expression PPARa->Gene_Expression regulates Pyrrolidine_Analog Pyrrolidine-3-carboxylic acid analog Pyrrolidine_Analog->NAAA inhibits

Caption: NAAA Inhibition and PPAR-α Signaling Pathway.

PPAR_Agonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_agonist Agonist Action PPAR PPARα / PPARγ PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Pyrrolidine_Analog Pyrrolidine-3-carboxylic acid analog Pyrrolidine_Analog->PPAR binds & activates

Caption: PPAR Agonist Mechanism of Action.

CXCR4_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Antagonist Action CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds G_protein G-protein CXCR4->G_protein activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Cell_Migration Cell Migration & Survival Downstream->Cell_Migration Pyrrolidine_Analog Pyrrolidine-3-carboxylic acid analog Pyrrolidine_Analog->CXCR4 blocks

Caption: CXCR4 Receptor Signaling and Antagonist Inhibition.

Experimental Workflows

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_plate Set up 96-well Plate (Test Compounds, Controls) prepare_reagents->setup_plate add_radioligand Add Radioligand setup_plate->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubate Incubate add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity analyze_data Analyze Data (IC50/Ki) count_radioactivity->analyze_data end End analyze_data->end

Caption: General Workflow for a Radioligand Receptor Binding Assay.

Anticonvulsant_Screening_Workflow start Start animal_prep Animal Preparation and Dosing (Test Compound/Vehicle) start->animal_prep seizure_induction Seizure Induction (e.g., MES, scPTZ) animal_prep->seizure_induction observation Observe for Seizure Endpoint seizure_induction->observation data_collection Record Protection or Seizure Latency/Severity observation->data_collection dose_response Determine Dose-Response data_collection->dose_response calculate_ed50 Calculate ED50 dose_response->calculate_ed50 end End calculate_ed50->end

Caption: Workflow for In Vivo Anticonvulsant Activity Screening.

Synthesis of this compound Analogs

The synthesis of this compound derivatives often employs stereoselective methods to control the chirality of the final products, which is crucial for their biological activity. One prominent method is the asymmetric Michael addition.

A concise and atom-economical approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[5][6][7] This reaction is followed by a reductive cyclization to yield the desired 5-alkyl-substituted this compound derivatives with high enantiomeric excess.[5][7] This two-step synthesis is advantageous due to its simplicity and the use of readily available starting materials.[8]

Other synthetic strategies include the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles, which allows for stereocontrol at positions 2, 3, 4, and 5 of the pyrrolidine ring.[4] The choice of substituents on both the ylide and the dipolarophile influences the stereochemistry of the final product.[4]

Conclusion and Future Perspectives

This compound analogs represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to selectively target a range of receptors and enzymes underscores their potential in the development of novel therapeutics for a multitude of diseases, including cardiovascular disorders, neurological conditions, inflammatory diseases, metabolic syndromes, and cancer.

The structure-activity relationship (SAR) studies highlighted in this guide demonstrate that subtle modifications to the pyrrolidine scaffold can lead to significant changes in potency and selectivity. Future research in this area will likely focus on:

  • Expansion of the chemical space: The synthesis and screening of novel, more complex this compound analogs to identify new biological targets and improve activity against existing ones.

  • Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving their drug-like characteristics.

  • Elucidation of detailed mechanisms of action: In-depth studies to further unravel the molecular interactions between these analogs and their biological targets, which will aid in rational drug design.

  • Clinical translation: Advancing the most promising candidates through preclinical and clinical development to bring new and effective treatments to patients.

This technical guide provides a solid foundation for researchers and drug developers working with this compound analogs. The presented data, protocols, and pathway visualizations are intended to facilitate further investigation and accelerate the discovery of new therapeutic agents based on this remarkable scaffold.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Pyrrolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Pyrrolidinecarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physicochemical Properties

3-Pyrrolidinecarboxylic acid, also known as β-proline, is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry.[1][2] Its structural features, a secondary amine within a five-membered ring and a carboxylic acid group, impart unique conformational constraints and functional handles for chemical modification.[3] An understanding of its physicochemical properties is paramount for its application in the synthesis of novel therapeutic agents.[1]

The fundamental physicochemical properties of 3-Pyrrolidinecarboxylic acid and its common enantiomeric forms are summarized in the tables below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties of 3-Pyrrolidinecarboxylic Acid

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4][5]
Appearance White to light yellow or brown solid
Melting Point 185-191 °C
Boiling Point 252 °C
Flash Point 106 °C
Density 1.186 g/cm³

Table 2: Acid-Base and Partitioning Properties

PropertyValueSource(s)
pKa 3.86 ± 0.20 (Predicted)
logP -3.2 (Computed)
Water Solubility Slightly soluble

Table 3: Spectroscopic and Chiral Properties of (S)-3-Pyrrolidinecarboxylic Acid

PropertyValueSource(s)
Optical Activity [α]/D +20.0±2.0°, c = 2 in H₂O[5]
¹H NMR See Section 3.3 for details[6][7]
¹³C NMR See Section 3.3 for details[6]
IR Spectroscopy See Section 3.3 for details[6]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of 3-Pyrrolidinecarboxylic acid are provided below. These protocols are foundational for the characterization of this molecule and its derivatives in a research setting.

The pKa of the carboxylic acid and the protonated amine of 3-Pyrrolidinecarboxylic acid can be determined by acid-base titration.[8][9]

Principle: An amino acid is titrated with a strong base (e.g., NaOH) and a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[10]

Materials:

  • 3-Pyrrolidinecarboxylic acid

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • pH meter, calibrated

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Distilled water

Procedure:

  • Sample Preparation: Accurately weigh a sample of 3-Pyrrolidinecarboxylic acid and dissolve it in a known volume of distilled water to create a solution of known concentration (e.g., 0.1 M).

  • Titration with NaOH:

    • Place a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Record the initial pH.

    • Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL) from the burette.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH shows a sharp increase and then levels off (typically around pH 11-12).

  • Titration with HCl:

    • Repeat the process with a fresh 20 mL aliquot of the amino acid solution, this time titrating with 0.1 M HCl.

    • Continue the titration until the pH shows a sharp decrease and then levels off (typically around pH 1-2).

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate titration curves.

    • Determine the equivalence points (the steepest parts of the curve).

    • The pKa of the carboxylic acid (pKa₁) is the pH at the midpoint of the first buffer region (titration with NaOH).

    • The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (titration with HCl).

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.[11][12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at equilibrium. The concentrations of the compound in each phase are then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.[13]

Materials:

  • 3-Pyrrolidinecarboxylic acid

  • n-Octanol (reagent grade)

  • Water (HPLC grade or equivalent)

  • Separatory funnels or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 3-Pyrrolidinecarboxylic acid in the aqueous phase.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the compound to a separatory funnel or centrifuge tube.

    • Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of 3-Pyrrolidinecarboxylic acid in both the n-octanol and aqueous phases using a validated analytical method.

  • Calculation:

    • Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Aqueous]

    • Calculate LogP: LogP = log₁₀(P)

This method determines the thermodynamic solubility of a compound.[14][15]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[16]

Materials:

  • 3-Pyrrolidinecarboxylic acid (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator providing constant agitation

  • Thermostatically controlled environment (e.g., incubator)

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid 3-Pyrrolidinecarboxylic acid to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid present.

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered saturated solution with the appropriate solvent and determine the concentration of 3-Pyrrolidinecarboxylic acid using a validated analytical method.

  • Result: The determined concentration is the thermodynamic solubility of the compound under the specified conditions.

Spectroscopic methods are crucial for the structural elucidation and confirmation of 3-Pyrrolidinecarboxylic acid.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O). Transfer the solution to a 5 mm NMR tube.[6]

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.[6]

    • Solvent: D₂O.[6]

    • Temperature: 298 K.[6]

    • Typical Chemical Shifts (δ): Protons alpha to the carboxylic acid typically appear around 2.5-3.0 ppm.[17]

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.[6]

    • Solvent: D₂O.[6]

    • Temperature: 298 K.[6]

    • Typical Chemical Shifts (δ): The carbonyl carbon of the carboxylic acid appears in the range of 165-185 ppm.[18]

Infrared (IR) Spectroscopy:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto a clean ATR crystal and apply pressure.[6]

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.[6]

    • Spectral Range: 4000-400 cm⁻¹.[6]

    • Resolution: 4 cm⁻¹.[6]

  • Characteristic Absorptions:

    • O-H stretch (carboxylic acid): Very broad absorption from 2500 to 3300 cm⁻¹.[17][18]

    • C=O stretch (carboxylic acid): Strong absorption between 1710 and 1760 cm⁻¹.[18]

    • N-H stretch (amine): Can be observed in the region of 3300-3500 cm⁻¹, may be broad.

Signaling Pathways and Biological Relevance

While 3-Pyrrolidinecarboxylic acid itself is not a major signaling molecule, its derivatives are of significant interest in drug discovery due to their interaction with various biological targets.[2][19] The pyrrolidine (B122466) scaffold provides a rigid framework that can be functionalized to achieve high affinity and selectivity for specific enzymes and receptors.[20]

Derivatives of (R)-pyrrolidine-3-carboxylic acid have been developed as:

  • Endothelin Receptor Antagonists: These compounds are involved in regulating vasoconstriction and cell proliferation.[19]

  • GABA Transporter (GAT) Inhibitors: These molecules modulate neurotransmission by inhibiting the reuptake of the neurotransmitter GABA.[19]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These are used in the treatment of type 2 diabetes.[3]

The general workflow for identifying and optimizing a lead compound based on the 3-pyrrolidinecarboxylic acid scaffold is depicted below.

experimental_workflow General Drug Discovery Workflow Using 3-Pyrrolidinecarboxylic Acid Scaffold A 3-Pyrrolidinecarboxylic Acid Scaffold B Chemical Synthesis of Derivatives A->B C High-Throughput Screening B->C D Identification of 'Hits' C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Synthesis F In Vitro & In Vivo Testing E->F G Preclinical Candidate F->G

Caption: A generalized workflow for drug discovery starting from the 3-pyrrolidinecarboxylic acid scaffold.

The interaction of a hypothetical 3-pyrrolidinecarboxylic acid derivative with a target protein, leading to the inhibition of a signaling pathway, can be conceptualized as follows.

signaling_pathway Hypothetical Signaling Pathway Inhibition by a 3-Pyrrolidinecarboxylic Acid Derivative cluster_0 Drug-Target Interaction Drug 3-PCA Derivative Target Target Protein (e.g., Enzyme, Receptor) Drug->Target Product Product / Signal Transduction Target->Product Catalyzes / Activates Inhibition Inhibition Substrate Substrate / Ligand Substrate->Target Binds to Biological_Effect Downstream Biological Effect Product->Biological_Effect Inhibition->Product Blocks

Caption: Diagram illustrating the mechanism of action of a hypothetical drug derived from 3-pyrrolidinecarboxylic acid.

References

Pyrrolidine-3-carboxylic Acid: A Constrained Proline Analog for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptidomimetics and drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Pyrrolidine-3-carboxylic acid, a conformationally constrained analog of the naturally occurring amino acid proline, has emerged as a valuable scaffold in this pursuit. Its rigidified pyrrolidine (B122466) ring system imparts unique structural properties to peptides, influencing their secondary structure and interaction with biological targets. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, conformational properties, and applications, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific molecular recognition. A common and effective method is through organocatalytic enantioselective Michael addition reactions.

Experimental Protocol: Asymmetric Synthesis

This protocol outlines a two-step synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[1][2]

Step 1: Organocatalytic Enantioselective Michael Addition

  • To a solution of a 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add the desired nitroalkane (1.5 eq.).

  • Add the organocatalyst (e.g., a chiral secondary amine catalyst, 0.1 eq.).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Michael adduct.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct from Step 1 in a suitable solvent (e.g., methanol).

  • Add a catalyst for hydrogenation (e.g., Palladium on carbon, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols, typically employing either Fmoc or Boc protection strategies.[3]

Experimental Protocol: Fmoc-Based SPPS

This protocol describes the incorporation of an Fmoc-protected this compound residue into a peptide sequence on a solid support.

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected this compound (3-5 eq.) with a coupling reagent (e.g., HATU, HBTU) (3-5 eq.) and a base (e.g., N,N-diisopropylethylamine, DIPEA) (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

    • Collect the peptide precipitate by centrifugation.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conformational Analysis: A Constrained Proline Analog

The defining feature of this compound is its constrained conformation compared to proline. This constraint arises from the different positioning of the carboxylic acid group on the pyrrolidine ring. While proline is an α-amino acid, this compound is a β-amino acid. This seemingly small change has a significant impact on the backbone dihedral angles (Φ and Ψ) when incorporated into a peptide chain.

While specific quantitative data for all possible peptide contexts is extensive, a general trend is observed where this compound restricts the available conformational space, often favoring specific secondary structures like β-turns. The puckering of the pyrrolidine ring in these analogs also influences the overall peptide conformation.[4][5]

Table 1: Comparison of Conformational Parameters (Illustrative)

ParameterProlineThis compound
Backbone Dihedral Angle (Φ) Restricted to approx. -60° to -75°Generally more restricted, can favor specific turn conformations
Backbone Dihedral Angle (Ψ) More flexible than ΦCan be significantly restricted depending on substitution and neighboring residues
Ring Pucker Cγ-endo and Cγ-exo puckering states are accessiblePuckering is influenced by substituents and can be more biased towards one conformation
Tendency to form β-turns HighVery high, often used as a β-turn inducer

Note: The exact dihedral angles are highly dependent on the specific peptide sequence and experimental conditions.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution-phase conformation of peptides containing this compound.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and chemical shift dispersion.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons. These are crucial for determining the three-dimensional structure.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances to their respective amino acid residues.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular dynamics and/or simulated annealing calculations to generate an ensemble of solution structures that are consistent with the NMR data.

  • Structure Validation: Validate the quality of the calculated structures using established metrics.

Experimental Protocol: Conformational Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution information on the solid-state conformation of peptides.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize promising conditions to grow single crystals of sufficient size and quality for diffraction experiments.

  • Data Collection:

    • Mount a single crystal on a goniometer and cool it in a cryostream (typically to 100 K).

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as a series of images at different crystal orientations.

  • Data Processing and Structure Solution:

    • Process the diffraction images to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

    • Calculate an initial electron density map.

  • Model Building and Refinement:

    • Build an atomic model of the peptide into the electron density map.

    • Refine the atomic coordinates and other parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern.

  • Structure Validation and Analysis:

    • Validate the final structure using various quality metrics.

    • Analyze the refined structure to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the peptide's conformation.

Applications in Drug Discovery and Chemical Biology

The unique conformational properties of this compound make it a valuable tool in the design of bioactive peptides and small molecule therapeutics.

G-Protein Coupled Receptor (GPCR) Ligands

Peptides containing this compound have been successfully employed as ligands for G-protein coupled receptors (GPCRs). The constrained nature of the analog can help to lock the peptide into a bioactive conformation, leading to increased affinity and selectivity for the target receptor. For example, analogs of endogenous peptides incorporating this compound have been investigated as potent and selective agonists for the µ-opioid receptor, a key target for pain management.[3]

GPCR_Signaling cluster_membrane GPCR GPCR (e.g., µ-Opioid Receptor) G_protein Gαi/o-Gβγ GPCR->G_protein activates G_alpha Gαi/o (GTP) G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ligand Peptide Agonist (with this compound) Ligand->GPCR binds G_alpha->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response leads to Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Lead_ID Lead Identification (Peptide or Small Molecule) Analog_Design Analog Design with This compound Lead_ID->Analog_Design Synthesis Chemical Synthesis (e.g., SPPS) Analog_Design->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Binding_Assay Binding Assay (e.g., Ki, IC50) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition, Receptor Activation) Binding_Assay->Functional_Assay Stability_Assay Metabolic Stability Assay (e.g., Plasma, Microsomes) Functional_Assay->Stability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Stability_Assay->SAR_Analysis Iterative_Design Iterative Design and Synthesis SAR_Analysis->Iterative_Design Iterative_Design->Analog_Design feedback loop

References

Pyrrolidine-3-carboxylic Acid: A Technical Guide on Its Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Pyrrolidine-3-carboxylic acid, a non-proteinogenic cyclic amino acid, stands as a pivotal chiral building block in the synthesis of a myriad of biologically active molecules. Despite the widespread occurrence of the pyrrolidine (B122466) ring in natural products, extensive literature review reveals a notable scarcity of direct evidence for the natural occurrence of this compound itself in plants, fungi, or bacteria. Consequently, this guide pivots to the well-documented and scientifically robust area of its chemical synthesis and biological importance. This document provides an in-depth exploration of the prevalent synthetic routes to obtain this versatile scaffold, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data on the biological activities of its derivatives, and visualizations of synthetic and signaling pathways are presented to serve as a practical resource for the scientific community.

Natural Occurrence: An Apparent Rarity

While the pyrrolidine moiety is a ubiquitous structural motif in a vast array of naturally occurring alkaloids and other secondary metabolites, direct evidence for the presence of the parent compound, this compound, in natural sources is conspicuously absent from the current scientific literature. Extensive searches of metabolomics databases and natural product repositories have not yielded significant findings of its isolation from plants, fungi, or bacteria.

However, the biosynthesis of structurally related and more complex pyrrolidine-containing compounds is well-understood. For instance, the intricate biosynthetic pathways of pyrrolizidine (B1209537) alkaloids in plants, which feature a bicyclic pyrrolizidine core, have been elucidated. These pathways typically originate from amino acids such as ornithine and arginine, proceeding through intermediates like putrescine and homospermidine. While these pathways illustrate the biological machinery for forming the pyrrolidine ring, they do not lead to the formation of this compound as a distinct, isolable product.

Given the lack of documented natural sources, chemical synthesis remains the primary and most reliable method for obtaining this compound for research and development purposes.

Chemical Synthesis of this compound

The strategic importance of this compound as a chiral synthon has driven the development of numerous synthetic methodologies. These routes offer access to both racemic and enantiomerically pure forms of the molecule, which are critical for the development of stereospecific pharmaceuticals.

Asymmetric Michael Addition Reactions

One of the most effective strategies for the enantioselective synthesis of this compound derivatives involves the organocatalytic asymmetric Michael addition of nitroalkanes to α,β-unsaturated esters.[1][2][3][4] This approach allows for the construction of the pyrrolidine ring with high stereocontrol.

A representative synthetic workflow is depicted below:

G cluster_0 Asymmetric Michael Addition cluster_1 Reductive Cyclization Enone 4-Oxo-2-enoate Michael_Adduct γ-Nitro-keto-ester Enone->Michael_Adduct Organocatalyst Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Pyrrolidine Pyrrolidine-3-carboxylic acid derivative Michael_Adduct->Pyrrolidine Reduction (e.g., H₂, Pd/C)

Asymmetric Synthesis of this compound Derivatives.
Synthesis from Chiral Precursors

Another common approach utilizes readily available chiral starting materials, such as 4-amino-(S)-2-hydroxybutyric acid, to synthesize optically pure (S)-3-hydroxypyrrolidine, a precursor that can be further oxidized to the corresponding carboxylic acid.[5] This "chiral pool" synthesis ensures the desired stereochemistry is maintained throughout the reaction sequence.

A generalized workflow for this synthetic strategy is outlined below:

G Start 4-Amino-(S)-2-hydroxybutyric acid Protect N-Protection Start->Protect Reduce Carboxylic Acid Reduction Protect->Reduce Deprotect N-Deprotection Reduce->Deprotect Halogenate Alcohol Halogenation Deprotect->Halogenate Cyclize Intramolecular Cyclization Halogenate->Cyclize Final (S)-3-Hydroxypyrrolidine Cyclize->Final cluster_DPP4 DPP-4 Inhibition cluster_FXIa Factor XIa Inhibition GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 inactivation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Pyrrolidine_DPP4 Pyrrolidine-based DPP-4 Inhibitor Pyrrolidine_DPP4->DPP4 inhibits Factor_XI Factor XI Factor_XIa Factor XIa Factor_XI->Factor_XIa activation Coagulation Coagulation Cascade Factor_XIa->Coagulation Pyrrolidine_FXIa Pyrrolidine-based FXIa Inhibitor Pyrrolidine_FXIa->Factor_XIa inhibits

References

Methodological & Application

The Chiral Catalysts: (R)- and (S)-Pyrrolidine-3-carboxylic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

(R)- and (S)-pyrrolidine-3-carboxylic acid, structural isomers of the well-known organocatalyst L-proline, have carved out a significant niche in asymmetric synthesis. Their unique β-amino acid scaffold offers distinct stereochemical control in a variety of carbon-carbon bond-forming reactions, making them valuable tools for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for their use in key organocatalytic transformations.

Application Notes

(R)- and (S)-pyrrolidine-3-carboxylic acid are powerful chiral organocatalysts that operate through the formation of nucleophilic enamine intermediates with carbonyl compounds.[1] The carboxylic acid functionality plays a crucial role, often acting as a proton shuttle to activate the electrophile and facilitate catalyst regeneration.[2] The stereochemical outcome of the catalyzed reactions is dictated by the absolute configuration of the catalyst, with the pyrrolidine (B122466) ring and its substituents creating a chiral environment that directs the approach of the reacting partners.[2]

These catalysts have demonstrated high efficacy in a range of asymmetric transformations, including aldol (B89426), Michael, and Mannich reactions, which are fundamental for the synthesis of complex chiral molecules in drug discovery and development.[1][2] A key feature of pyrrolidine-3-carboxylic acid is its ability to influence the diastereoselectivity of certain reactions in a manner distinct from its α-amino acid counterpart, proline. For instance, in Mannich reactions, (R)-pyrrolidine-3-carboxylic acid is known to favor the formation of anti-diastereomers, whereas proline typically yields syn-products.[3][4]

Key Applications:
  • Asymmetric Aldol Reactions: These reactions are fundamental for the synthesis of chiral β-hydroxy carbonyl compounds. Both (R)- and (S)-pyrrolidine-3-carboxylic acid and their derivatives have been successfully employed as catalysts in this transformation, highlighting the critical role of the catalyst's stereochemistry in determining the absolute configuration of the product.[1][5] The catalytic cycle proceeds through the formation of a key enamine intermediate, which then attacks an aldehyde electrophile in a stereocontrolled manner.[6]

  • Asymmetric Michael Additions: Pyrrolidine-based organocatalysts are effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1] While direct applications of (R)-pyrrolidine-3-carboxylic acid are less documented, its derivatives have shown significant catalytic activity.[2] The mechanism involves the formation of a chiral enamine that attacks the Michael acceptor, leading to the formation of a new carbon-carbon bond with high enantioselectivity.[2]

  • Asymmetric Mannich Reactions: This reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals.[1] (R)-pyrrolidine-3-carboxylic acid has been shown to be an efficient catalyst for Mannich-type reactions, affording anti-Mannich products with high diastereoselectivity and enantioselectivity.[3][5] The position of the carboxylic acid group at the β-position on the pyrrolidine ring is crucial for controlling the stereochemical outcome.[3][7]

Data Presentation

Asymmetric Aldol Reaction Data Summary
CatalystAldehydeKetoneSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(R)-Pyrrolidine-3-carboxylic acidp-NitrobenzaldehydeAcetoneDMSO68-96[1]
(S)-Pyrrolidine-3-carboxylic acidBenzaldehydeCyclohexanoneDMF9595:5 (anti/syn)99[1]
Asymmetric Michael Addition Data Summary
CatalystMichael DonorMichael AcceptorSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(3R,5R)-5-Methylthis compoundCyclohexanonetrans-β-NitrostyreneToluene9895:597[2]
(S)-Proline DerivativePropanalNitrostyreneCH2Cl299>99:199[8]
Asymmetric Mannich Reaction Data Summary
CatalystKetoneα-Imino EsterSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(R)-Pyrrolidine-3-carboxylic acidAcetoneN-PMP-protected ethyl glyoxylate (B1226380) imine-95>99:1 (anti/syn)99[3][5]
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acidPropanalN-PMP-protected ethyl glyoxylate imine-9899:1 (anti/syn)>99[3]

Experimental Protocols

General Protocol for an (R)-Pyrrolidine-3-carboxylic Acid-Catalyzed Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.[6]

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid (0.1-0.3 equivalents)

  • Aldehyde (1.0 equivalent)

  • Ketone (1.5-5 equivalents)

  • Anhydrous solvent (e.g., DMSO, chloroform)

  • Magnetic stir bar

  • Reaction vessel

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add (R)-pyrrolidine-3-carboxylic acid.

  • Add the ketone and the chosen solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to improve enantioselectivity.[6]

  • Add the aldehyde to the reaction mixture and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]

General Protocol for a Michael Addition Catalyzed by a this compound Derivative

This protocol is based on the use of a derivative, (3R,5R)-5-methylthis compound, as a representative catalyst.[2]

Materials:

  • (3R,5R)-5-Methylthis compound (e.g., 10 mol%)

  • Michael donor (e.g., cyclohexanone, 10 equivalents)

  • Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent)

  • Solvent (e.g., toluene, or solvent-free)

  • Optional co-catalyst (e.g., benzoic acid, 10 mol%)

  • Magnetic stir bar

  • Reaction vial

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine derivative catalyst and optional co-catalyst.

  • Add the Michael acceptor followed by the Michael donor.

  • If using a solvent, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or the optimized temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane (B92381) and ethyl acetate).[2]

General Protocol for an (R)-Pyrrolidine-3-carboxylic Acid-Catalyzed Mannich Reaction

This protocol is a general representation for the anti-selective Mannich reaction.[3][5]

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid (e.g., 20 mol%)

  • Ketone (2.0 equivalents)

  • α-Imino ester (1.0 equivalent)

  • Solvent (e.g., NMP, THF)

  • Magnetic stir bar

  • Reaction vessel

Procedure:

  • To a reaction vessel containing the α-imino ester, add the solvent and the ketone.

  • Add (R)-pyrrolidine-3-carboxylic acid to the mixture.

  • Stir the reaction at the desired temperature (e.g., 4 °C).

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the anti-Mannich product.[1]

Visualizations

Aldol_Reaction_Mechanism cluster_cycle Catalytic Cycle Catalyst (R)-Pyrrolidine- 3-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Product β-Hydroxy Carbonyl Product Iminium->Product + H2O Product->Catalyst - Catalyst (Regenerated)

Caption: General catalytic cycle for an (R)-pyrrolidine-3-carboxylic acid-catalyzed aldol reaction.

Michael_Addition_Workflow Start Start: Reaction Setup AddCatalyst Add Pyrrolidine Catalyst and optional co-catalyst Start->AddCatalyst AddReactants Add Michael Acceptor and Michael Donor AddCatalyst->AddReactants Reaction Stir at specified temperature AddReactants->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Reaction Workup: Concentrate mixture Monitor->Workup Completion Purification Purify by Column Chromatography Workup->Purification Product Final Chiral Product Purification->Product

Caption: Experimental workflow for a typical organocatalytic Michael addition reaction.

Mannich_Stereocontrol cluster_R (R)-Pyrrolidine-3-carboxylic acid cluster_S (S)-Proline (for comparison) R_Catalyst Catalyst (R)-enantiomer R_Transition Transition State anti-directing R_Catalyst->R_Transition R_Product Product anti-diastereomer R_Transition->R_Product S_Catalyst Catalyst (S)-enantiomer S_Transition Transition State syn-directing S_Catalyst->S_Transition S_Product Product syn-diastereomer S_Transition->S_Product Title Stereochemical Control in Mannich Reactions

Caption: Logical relationship illustrating stereochemical control in Mannich reactions.

References

The Pivotal Role of Pyrrolidine-3-carboxylic Acid in the Synthesis of Potent DPP-IV Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Pyrrolidine-3-carboxylic acid has emerged as a cornerstone chiral building block in the contemporary design and synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. Its rigid, stereochemically defined framework provides an ideal scaffold for the development of potent and selective inhibitors that can effectively modulate the incretin (B1656795) system. This document offers a comprehensive overview of the application of pyrrolidine-3-carboxylic acid in the synthesis of DPP-IV inhibitors, complete with detailed experimental protocols, quantitative data, and visual aids to guide researchers in this field.

Dipeptidyl peptidase-IV is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the physiological actions of these incretins are prolonged, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.[1] The pyrrolidine (B122466) moiety, particularly when appropriately substituted, has proven to be a highly effective pharmacophore for targeting the active site of the DPP-IV enzyme.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of pyrrolidine-based DPP-IV inhibitors, highlighting their biological potency and synthetic efficiency.

Table 1: In Vitro Potency of Pyrrolidine-based DPP-IV Inhibitors

Compound IDPyrrolidine CoreR GroupIC50 (nM)Reference
1 Pyrrole-3-carboximidamide4-Fluorophenyl12.19[2]
2 Pyrrole-3-carboximidamide3,4-Dichlorophenyl23.08[2]
3 (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile derivativeAdamantylacetyl17[3]
4 Prolyl-fluoropyrrolidine derivativeAryl substituted piperazine (B1678402) with acetamide (B32628) linker430[4]
5 Prolyl-fluoropyrrolidine derivativeAryl substituted piperazine with acetamide linker830[4]

Table 2: Synthetic Yields of Key Intermediates and Final Products

Synthetic StepProductYield (%)Reference
N-Boc protectionN-Boc-(R)-pyrrolidine-3-carboxylic acid>95%General Procedure
Amide couplingPyrrolidine-3-carboxamide (B1289381) derivative60-85%General Procedure
Sitagliptin SynthesisSitagliptin41% (7 steps)[1]
Sitagliptin (Green Chem)Sitagliptinup to 65%[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of DPP-IV inhibition and a general workflow for the synthesis of pyrrolidine-3-carboxamide-based DPP-IV inhibitors.

DPP_IV_Inhibition_Pathway cluster_0 Incretin Axis cluster_1 Therapeutic Intervention cluster_2 Physiological Effects GLP-1_GIP GLP-1 and GIP (Active Incretins) DPP_IV DPP-IV Enzyme GLP-1_GIP->DPP_IV Degradation Increased_Incretins Increased Active GLP-1 and GIP Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites Pyrrolidine_Inhibitor This compound -based DPP-IV Inhibitor Pyrrolidine_Inhibitor->DPP_IV Inhibition Pancreas Pancreas Increased_Incretins->Pancreas Insulin_Secretion ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion

Caption: Mechanism of DPP-IV Inhibition by Pyrrolidine-based Inhibitors.

Synthesis_Workflow Start This compound N_Protection Step 1: N-Protection (e.g., Boc anhydride) Start->N_Protection Intermediate_1 N-Boc-pyrrolidine-3-carboxylic acid N_Protection->Intermediate_1 Amide_Coupling Step 2: Amide Coupling (EDC, HOBt, Amine) Intermediate_1->Amide_Coupling Intermediate_2 N-Boc-pyrrolidine-3-carboxamide Derivative Amide_Coupling->Intermediate_2 Deprotection Step 3: N-Deprotection (e.g., TFA or HCl) Intermediate_2->Deprotection Final_Product Final DPP-IV Inhibitor Deprotection->Final_Product

Caption: General Synthetic Workflow for Pyrrolidine-3-carboxamide DPP-IV Inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involved in the preparation of pyrrolidine-3-carboxamide-based DPP-IV inhibitors, starting from (R)-pyrrolidine-3-carboxylic acid.

Protocol 1: N-Protection of (R)-Pyrrolidine-3-carboxylic Acid with a Boc Group

Objective: To protect the secondary amine of (R)-pyrrolidine-3-carboxylic acid to prevent its interference in subsequent amide coupling reactions.

Materials:

Procedure:

  • Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1).

  • Add sodium hydroxide (2.5 eq) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-(R)-pyrrolidine-3-carboxylic acid as a white solid.

Expected Yield: >95%

Protocol 2: Amide Coupling of N-Boc-(R)-Pyrrolidine-3-carboxylic Acid with a Chiral Amine

Objective: To form the crucial amide bond between the protected pyrrolidine core and a suitable amine component.

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid (from Protocol 1)

  • Desired chiral amine (e.g., (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere setup, rotary evaporator

Procedure:

  • To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add the desired chiral amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the N-Boc protected pyrrolidine-3-carboxamide derivative.

Expected Yield: 60-85%

Protocol 3: N-Deprotection to Yield the Final DPP-IV Inhibitor

Objective: To remove the Boc protecting group to furnish the final active DPP-IV inhibitor.

Materials:

  • N-Boc protected pyrrolidine-3-carboxamide derivative (from Protocol 2)

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve the N-Boc protected pyrrolidine-3-carboxamide derivative (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (10-20 eq) or an excess of 4 M HCl in dioxane to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final DPP-IV inhibitor.

Expected Yield: >90%

Conclusion

(R)-pyrrolidine-3-carboxylic acid stands as a versatile and indispensable chiral precursor in the synthesis of a multitude of DPP-IV inhibitors. The synthetic routes, primarily involving N-protection followed by amide coupling and final deprotection, are robust and adaptable for the creation of diverse chemical libraries for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and innovate within this critical area of medicinal chemistry, with the ultimate goal of developing novel and improved therapies for type 2 diabetes.

References

Application Notes and Protocols for the Synthesis of ETB Receptor Antagonists Using Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of selective Endothelin B (ETB) receptor antagonists based on a pyrrolidine-3-carboxylic acid scaffold. The methodologies described are based on established medicinal chemistry literature and are intended to guide researchers in the development of novel ETB receptor antagonists.

Introduction

The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB), plays a crucial role in vascular homeostasis. While ETA receptor activation primarily mediates vasoconstriction, the ETB receptor exhibits more complex signaling, including vasodilation via nitric oxide release from endothelial cells. Dysregulation of the endothelin system is implicated in various cardiovascular diseases. The development of selective ETB receptor antagonists is a key area of research for understanding the physiological roles of the ETB receptor and for the potential treatment of associated pathologies.

This compound has emerged as a versatile scaffold for the design of potent and selective endothelin receptor antagonists. Strategic modifications of the substituents on the pyrrolidine (B122466) ring, particularly the side chain attached to the nitrogen atom, have been shown to modulate the selectivity between ETA and ETB receptors. Notably, the incorporation of a 2,6-dialkylacetanilide or a diphenylmethylaminoacetamide side chain can confer high selectivity for the ETB receptor.[1]

This document outlines the synthetic route to these selective ETB antagonists, provides a protocol for their pharmacological evaluation using a radioligand binding assay, and summarizes key structure-activity relationship (SAR) data.

Data Presentation

The following table summarizes the binding affinities and selectivity of representative this compound-based ETB receptor antagonists.

Compound IDR (Side Chain)ETB Ki (nM)ETA Ki (nM)Selectivity (ETA/ETB)
A-192621 2,6-diisopropylacetanilide0.2>8000>4000
A-308165 Diphenylmethylaminoacetamide<1>27000>27000
Analog 1 2,6-dimethylacetanilide1.535002333
Analog 2 2-isopropyl-6-methylacetanilide0.845005625

Data compiled from publicly available medicinal chemistry literature.

Experimental Protocols

Protocol 1: General Synthesis of this compound based ETB Receptor Antagonists

This protocol describes a general multi-step synthesis of ETB receptor antagonists with a 2,6-dialkylacetanilide side chain, based on reported methods.

Step 1: Synthesis of the 2,4-disubstituted this compound core

The synthesis of the pyrrolidine core can be achieved through various methods, including asymmetric Michael addition reactions.[2] A common approach involves the reaction of a substituted nitrostyrene (B7858105) with a glycine (B1666218) ester enolate to form a substituted pyrrolidine ring with the desired stereochemistry. Subsequent functional group manipulations yield the key this compound intermediate.

Step 2: Synthesis of the 2,6-dialkylacetanilide side chain

  • To a solution of a 2,6-dialkylaniline in a suitable aprotic solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2,6-dialkylphenyl)acetamide. Purify by recrystallization or column chromatography if necessary.

Step 3: Coupling of the side chain to the pyrrolidine core

  • Dissolve the this compound core intermediate in a suitable polar aprotic solvent (e.g., dimethylformamide).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.

  • Add the 2-chloro-N-(2,6-dialkylphenyl)acetamide side chain to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica (B1680970) gel to afford the desired ETB receptor antagonist.

Protocol 2: Pharmacological Evaluation - ETB Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of synthesized compounds for the ETB receptor, typically using membranes from cells recombinantly expressing the human ETB receptor (e.g., CHO cells).

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human ETB receptor.

  • Radioligand: [¹²⁵I]-ET-1 (or other suitable ETB-selective radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Test Compounds: Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 5-20 µg of protein).

    • 50 µL of test compound at various concentrations (to generate a dose-response curve). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 1 µM unlabeled ET-1.

    • 50 µL of [¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 0.1 nM).

  • Incubation: Incubate the plates at 30 °C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

ETB Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by the ETB receptor. Upon agonist binding, the receptor couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses, including vasodilation in endothelial cells.

ETB_Signaling_Pathway cluster_cytosol Cytosol ETB ETB Receptor Gq Gq Protein ETB->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (in ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Response Cellular Responses (e.g., Vasodilation) Ca_cyto->Response PKC->Response

Caption: ETB Receptor Gq Signaling Pathway.

General Synthetic Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of this compound based ETB receptor antagonists.

Synthetic_Workflow Start Starting Materials Step1 Synthesis of Pyrrolidine-3-carboxylic acid core Start->Step1 Step2 Synthesis of 2,6-dialkylacetanilide side chain Start->Step2 Step3 Coupling of side chain to pyrrolidine core Step1->Step3 Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product ETB Receptor Antagonist Characterization->Final_Product Assay Pharmacological Evaluation (Binding Assay) Final_Product->Assay Data Data Analysis (Ki determination) Assay->Data

Caption: Synthetic and Evaluation Workflow.

References

Peptide Synthesis Featuring Pyrrolidine-3-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the dynamic landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a key strategy for enhancing biological activity, improving metabolic stability, and refining receptor selectivity. Among these, Pyrrolidine-3-carboxylic acid, a constrained analog of proline, has garnered significant attention. Its rigid structure imparts unique conformational constraints on peptide backbones, potentially locking them into bioactive conformations for improved target engagement.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences, targeting researchers, scientists, and professionals in drug development.

Introduction

This compound, particularly the (R)-enantiomer, serves as a versatile building block in medicinal chemistry.[2] Its rigid five-membered ring structure is an ideal scaffold for creating complex, biologically active molecules.[2][3] Peptides containing this moiety have shown promise as potent and selective agonists for targets such as the µ-opioid receptor and as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-IV) and Factor XIa.[1][2][4] This guide outlines both solid-phase and solution-phase synthesis strategies for incorporating this valuable amino acid analog.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Fmoc Strategy

The most common approach for synthesizing peptides containing this compound is the Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on a solid support.[5][6]

Experimental Workflow for SPPS

Resin Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, Base in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (e.g., TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, Mass Spectrometry) Purification->Analysis

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed SPPS Protocol

This protocol details the manual synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂ , on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol) in a peptide synthesis vessel.

  • Add N,N-Dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[1]

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Phe-OH):

  • Fmoc Deprotection of Resin: Add 20% piperidine in DMF (5 mL) to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM, 3 x 5 mL).[1]

  • Activation: In a separate vial, dissolve Fmoc-Phe-OH (0.116 g, 0.3 mmol, 3 eq.), HBTU (0.110 g, 0.29 mmol, 2.9 eq.), and HOBt (0.046 g, 0.3 mmol, 3 eq.) in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.104 mL, 0.6 mmol, 6 eq.) and allow the mixture to pre-activate for 5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.[1]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (beads turn blue), repeat the coupling step.

  • Washing: Once the coupling is complete (Kaiser test negative), drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence:

    • Fmoc-Trp(Boc)-OH

    • Fmoc-(R)-pyrrolidine-3-carboxylic acid

    • Fmoc-Tyr(tBu)-OH

  • Use the same molar equivalents and general procedure as for the first amino acid.

4. Final Fmoc Deprotection:

  • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), remove the N-terminal Fmoc group using 20% piperidine in DMF as described in step 2a.

5. Resin Washing and Drying:

  • Wash the peptide-resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally Methanol (MeOH, 3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.[1]

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin and shake for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[1]

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Collect and lyophilize the pure fractions.

8. Analysis:

  • Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.

Solution-Phase Synthesis Protocol: Boc Strategy

For smaller peptide fragments, a solution-phase approach can be employed. This protocol outlines the synthesis of a dipeptide, Boc-(R)-Pyr-Phe-OMe .

1. Preparation of Phenylalanine Methyl Ester (H-Phe-OMe):

  • Suspend H-Phe-OMe·HCl (1.0 eq.) in DCM.

  • Add Triethylamine (TEA, 1.1 eq.) and stir for 15 minutes at 0°C.[1]

2. Activation of Boc-(R)-pyrrolidine-3-carboxylic acid:

  • In a separate flask, dissolve Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM.

  • Cool the solution to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.).

  • Stir the mixture at 0°C for 30 minutes.[1]

3. Coupling Reaction:

  • Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1.

  • Allow the reaction to warm to room temperature and stir overnight.[1]

4. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the dipeptide by column chromatography.

Data Presentation: Synthesis and Purity

The choice of coupling reagent is a critical factor influencing the efficiency of peptide synthesis, including crude purity and the extent of side reactions like racemization. The following tables provide a comparative overview of common coupling reagents.

Table 1: Representative Data for the Synthesis of Tyr-(R)-β-Pro-Trp-Phe-NH₂

ParameterExpected Value
Synthesis Scale0.1 mmol
Coupling ReagentHBTU/HOBt/DIPEA
Cleavage MethodTFA/TIS/H₂O (95:2.5:2.5)
Crude Peptide Yield~75-85%
Purity (Crude)>70%
Final Yield (after HPLC)~30-40%
Final Purity (by HPLC)>98%
Observed Mass (M+H)⁺Expected: 629.31 Da

Data is based on typical yields and purities for similar peptide analogs synthesized via Fmoc-SPPS.[1]

Table 2: Comparison of Coupling Reagent Performance in SPPS

Coupling ReagentCrude Purity (%) for Aib-enkephalin (H-Tyr-Aib-Aib-Phe-Leu-NH₂)Crude Purity (%) for "Difficult Sequence"
HATU 80.0079.00
HBTU 78.54Not Reported
COMU 81.0079.00
PyBOP 70.2778.54
DIC/Oxyma 79.0078.00

Data adapted from a comparative study to provide a representative overview. Performance is sequence-dependent.[7]

Applications and Signaling Pathways

Peptides incorporating this compound are being investigated for a range of therapeutic applications due to their enhanced conformational stability.

µ-Opioid Receptor Agonism

The constrained nature of the pyrrolidine (B122466) ring can lock a peptide into a conformation that is favorable for binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1] Activation of this receptor leads to a signaling cascade that produces analgesic effects.[1][8]

Peptide Peptide Agonist (with (R)-pyrrolidine-3-carboxylic acid) Receptor μ-Opioid Receptor (GPCR) Peptide->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux K_Efflux->Analgesia

Simplified µ-Opioid Receptor Signaling Pathway.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

Pyrrolidine-based structures are highly effective at targeting the active site of DPP-IV, an enzyme that inactivates incretin (B1656795) hormones like GLP-1.[2] By inhibiting DPP-IV, the half-life of GLP-1 is extended, leading to enhanced glucose-dependent insulin (B600854) secretion, a key mechanism in treating type 2 diabetes.[2][9]

Food Food Intake Incretins Incretins (GLP-1, GIP) Released Food->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Degraded by Pancreas Pancreas (β-cells) Incretins->Pancreas Stimulates Inactive Inactive Incretins DPP4->Inactive Inhibitor DPP-IV Inhibitor (Pyrrolidine-based) Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Mechanism of DPP-IV Inhibitors in Glucose Control.
Factor XIa (FXIa) Inhibition

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[2][10] Inhibiting FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[10] The constrained conformation of pyrrolidine-based scaffolds makes them well-suited for designing potent and selective FXIa inhibitors.[2]

XIIa Factor XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates Inhibitor FXIa Inhibitor (Pyrrolidine-based) Inhibitor->XIa Inhibits IXa Factor IXa IX->IXa X Factor X IXa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot)

Simplified Coagulation Cascade Showing FXIa Inhibition.

Conclusion

The incorporation of this compound into peptide scaffolds offers a powerful strategy for developing novel therapeutics with enhanced properties. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers aiming to leverage this unique building block in their drug discovery and development efforts. Careful selection of synthesis strategy and coupling reagents is paramount to achieving high yields and purity, ultimately accelerating the progression of promising peptide candidates from the laboratory to clinical applications.

References

Application Notes and Protocols for Pyrrolidine-3-carboxylic Acid in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxylic acid and its derivatives have emerged as powerful chiral organocatalysts in asymmetric synthesis, particularly in the stereoselective construction of carbon-carbon bonds through Michael addition reactions. These reactions are fundamental for the synthesis of complex chiral molecules, which are pivotal in the development of new pharmaceuticals. While this compound itself is not extensively used directly, its derivatives, such as (3R,5R)-5-methylthis compound, have demonstrated remarkable catalytic activity and stereocontrol.[1] This document provides a comprehensive overview of the application of this compound-derived organocatalysts in Michael additions, offering detailed protocols and insights into the reaction mechanism.

Principle of Catalysis: The Enamine-Iminium Catalytic Cycle

The catalytic prowess of this compound derivatives in Michael additions stems from their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This activation strategy is a cornerstone of aminocatalysis. The catalytic cycle can be summarized in the following key steps:

  • Enamine Formation: The secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone or aldehyde to form a chiral enamine.

  • Michael Addition: The chiral enamine then attacks the β-carbon of an electrophilic Michael acceptor (e.g., a nitroolefin or enone), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed to release the chiral product and regenerate the pyrrolidine catalyst, allowing it to enter a new catalytic cycle.[1]

The carboxylic acid functionality plays a crucial role in this cycle. It can act as a proton shuttle, activating the Michael acceptor through hydrogen bonding and facilitating the hydrolysis of the iminium ion for catalyst regeneration.[1] The stereochemical outcome of the reaction is dictated by the chiral environment created by the organocatalyst. The substituents on the pyrrolidine ring effectively shield one face of the enamine, directing the Michael acceptor to approach from the less hindered face, thus inducing high enantioselectivity.[1]

Enamine-Iminium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone/Aldehyde - H₂O Iminium Iminium Intermediate Enamine->Iminium + Michael Acceptor Product_Catalyst Product + Regenerated Catalyst Iminium->Product_Catalyst + H₂O Product_Catalyst->Catalyst - Product Product Chiral Product Ketone Ketone / Aldehyde Acceptor Michael Acceptor

Figure 1: Enamine-Iminium Catalytic Cycle

Quantitative Data Presentation

The following tables summarize the performance of (3R,5R)-5-methylthis compound in the Michael addition of nitroalkanes to various 4-oxo-2-enoates. The data highlights the catalyst's effectiveness in achieving high yields and excellent enantioselectivities across a range of substrates.

Table 1: Asymmetric Michael Addition of Nitromethane (B149229) to 4-Oxo-2-enoates

EntryCatalystSolventYield (%)ee (%)
1MeEtFCH₂Cl₂7094
2Mei-PrFCH₂Cl₂8596
3Met-BuFCH₂Cl₂9497
4MeBnFCH₂Cl₂8895
5EtEtFCH₂Cl₂8293
6Eti-PrFCH₂Cl₂8094

Conditions: Enone (0.2 mmol), nitromethane (1.0 mmol), and catalyst F ((3R,5R)-5-methylthis compound) (0.04 mmol) in solvent (0.5 mL) at room temperature for 48 hours. Data extracted from Yin et al., 2017.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives in Michael addition reactions.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone (B45756) to trans-β-Nitrostyrene

This protocol describes a representative procedure for the organocatalytic Michael addition of a ketone to a nitroolefin.

Materials:

  • (3R,5R)-5-methylthis compound (10 mol%)

  • trans-β-Nitrostyrene (1.0 equivalent)

  • Cyclohexanone (10.0 equivalents)

  • Toluene (or solvent-free)

  • Benzoic acid (optional co-catalyst, 10 mol%)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for elution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylthis compound (0.02 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).

  • The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Analysis:

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Protocol 2: Synthesis of (3R,5R)-5-methylthis compound

This protocol outlines the two-step synthesis of the catalyst itself, starting from a Michael addition reaction.[2]

Step 1: Michael Addition of Nitromethane to Ethyl 4-oxopent-2-enoate

  • To a solution of ethyl 4-oxopent-2-enoate (0.2 mmol) and nitromethane (1.0 mmol) in CH₂Cl₂ (0.5 mL), add the organocatalyst (details in the source literature, typically a chiral primary amine) (0.04 mmol).

  • Stir the mixture at the specified temperature (e.g., 10°C) for the required duration (e.g., 5 days).

  • After the reaction is complete, purify the Michael adduct by column chromatography.

Step 2: Reductive Cyclization

  • The purified Michael adduct from Step 1 is treated with Pd/C under a hydrogen atmosphere.

  • This one-pot reduction of the nitro group and reductive amination leads to the formation of (3R,5R)-5-methylthis compound.[2]

  • The final product is purified to yield the desired catalyst with high enantiomeric excess (e.g., 97% ee).[2]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Add Catalyst B Add Michael Acceptor A->B C Add Michael Donor B->C D Add Solvent (optional) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Concentrate F->G Reaction Complete H Column Chromatography G->H I Determine Yield H->I J Determine dr (NMR) H->J K Determine ee (HPLC) H->K

References

Application Notes and Protocols for N-Boc Protection of Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-Boc protection of pyrrolidine-3-carboxylic acid, a critical step in the synthesis of various pharmaceutical compounds and research molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the secondary amine of pyrrolidine, preventing its interference in subsequent synthetic transformations.[1] The protocols outlined below are based on established literature procedures and offer variations in reaction conditions to accommodate different experimental setups and desired outcomes.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Its bifunctional nature, containing both a secondary amine and a carboxylic acid, necessitates a robust protecting group strategy for selective functionalization. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[2] The most common method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.[2]

Reaction Mechanism and Workflow

The N-Boc protection of this compound proceeds via nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity. Following the reaction, a standard aqueous workup is employed to isolate the N-Boc protected product.

G cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up and Isolation A Dissolve this compound in a suitable solvent system B Add base and stir until dissolved A->B 1. C Cool reaction mixture to 0°C (optional, for some protocols) B->C 2. D Add Di-tert-butyl dicarbonate ((Boc)₂O) C->D 3. E Stir at room temperature for specified time D->E 4. F Remove organic solvent under reduced pressure E->F 5. G Acidify aqueous solution to pH 2-3 with 1M HCl F->G 6. H Extract product with an organic solvent (e.g., ethyl acetate) G->H 7. I Combine organic layers, wash with brine, and dry H->I 8. J Concentrate under reduced pressure to yield the product I->J 9.

Figure 1. General workflow for the N-Boc protection of this compound.

Experimental Protocols

Two common protocols for the N-Boc protection of this compound are detailed below. These protocols differ primarily in the base and solvent system used.

Protocol 1: Using Sodium Hydroxide (B78521) in Dioxane/Water

This protocol is a widely used method for the Boc protection of amino acids.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1N Sodium hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate (B1210297)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1N sodium hydroxide solution.[1][2]

  • Stir the solution at room temperature until the amino acid is completely dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 - 1.5 eq) in dioxane to the reaction mixture.[1][2]

  • Stir the reaction mixture at room temperature for 1.5 to 4 hours, or until the reaction is complete as monitored by TLC.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[2]

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-pyrrolidine-3-carboxylic acid.[2]

Protocol 2: Using Triethylamine (B128534) in Dioxane/Water or Acetone/Water

This protocol offers an alternative base and solvent system.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dioxane or Acetone

  • Water

  • Ethyl acetate

  • 5% Citric acid solution or dilute HCl

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound (1.0 eq) and triethylamine (1.5 - 2.0 eq) in a 1:1 (v/v) mixture of dioxane/water or acetone/water.[3][4]

  • At room temperature, add di-tert-butyl dicarbonate (1.1 eq) with stirring.[3]

  • Continue stirring at room temperature for 2 to 4 hours.[3][4]

  • Dilute the mixture with water.

  • If using triethylamine, it is sometimes beneficial to perform an initial extraction with a non-polar solvent like ether to remove any unreacted (Boc)₂O and byproducts.[3]

  • Acidify the aqueous layer with a 5% citric acid solution or dilute HCl to a pH of 2-3.[3][4]

  • Immediately extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][4]

  • Evaporate the solvent to obtain the crude N-Boc-pyrrolidine-3-carboxylic acid.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-Boc protection of this compound based on literature data.

ParameterProtocol 1Protocol 2Reference(s)
Base Sodium Hydroxide (NaOH)Triethylamine (Et₃N)[1],[3],[4]
Solvent System Dioxane / WaterDioxane / Water or Acetone / Water[1],[3],[4]
(Boc)₂O (eq) 1.1 - 1.51.1[1],[2],[3]
Base (eq) 1.0 (in 1N solution)1.5 - 2.0[1],[3],[4]
Temperature Room TemperatureRoom Temperature[1],[3]
Reaction Time 1.5 - 4 hours2 - 4 hours[1],[3],[4]
Typical Yield High (often >90%)High (often >90%)[3],[4]

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or a slight excess of (Boc)₂O can be added.

  • Low Yield: Ensure the pH is sufficiently acidic (2-3) during the workup to fully protonate the carboxylic acid for efficient extraction into the organic layer. Inadequate drying of the final product can also lead to lower apparent yields.

  • Safety: Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine is a corrosive and flammable liquid. Dioxane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

By following these detailed protocols and considering the provided data, researchers can confidently and efficiently perform the N-Boc protection of this compound for their synthetic needs.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxylic acid, a constrained analog of proline, is a non-canonical amino acid of significant interest in peptide chemistry and drug development. Its incorporation into peptide sequences can induce unique conformational constraints, leading to enhanced biological activity, improved receptor selectivity, and increased enzymatic stability.[1] This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, focusing on the widely used Fmoc/tBu strategy. It also includes information on the biological context, expected quantitative outcomes, and potential challenges associated with its use.

Biological Context: A Constrained Analog for Enhanced Bioactivity

Peptides incorporating proline analogs such as (R)-pyrrolidine-3-carboxylic acid have been investigated for their potential as potent and selective agonists for various receptors, including the µ-opioid receptor.[1] The rigidity of the pyrrolidine (B122466) ring can lock the peptide backbone into a specific, bioactive conformation, which can lead to enhanced binding to its target receptor and improved signaling.[1] The µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade upon agonist binding that results in analgesic effects.

Below is a simplified representation of the µ-opioid receptor signaling pathway initiated by a peptide agonist containing (R)-pyrrolidine-3-carboxylic acid.

mu_opioid_signaling cluster_intracellular Intracellular Signaling receptor µ-Opioid Receptor g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates adenylyl_cyclase Adenylyl Cyclase camp cAMP adenylyl_cyclase->camp Inhibits conversion ion_channels Ca²⁺/K⁺ Channels analgesia Analgesia ion_channels->analgesia Contributes to peptide Peptide Agonist (with this compound) peptide->receptor g_alpha->adenylyl_cyclase Inhibits g_beta_gamma->ion_channels Modulates atp ATP pka Protein Kinase A camp->pka Activates pka->analgesia SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF, 30 min) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF, 20 min) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple1 3. First Amino Acid Coupling (Fmoc-Phe-OH/HBTU/HOBt/DIPEA) wash1->couple1 wash2 Wash (DMF, DCM) couple1->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple2 4. Peptide Chain Elongation (Repeat Deprotection, Wash, Coupling Cycles) wash3->couple2 couple_py Coupling of Fmoc-(R)-pyrrolidine-3-carboxylic acid (HATU recommended) couple2->couple_py Special Consideration final_deprotect 5. Final Fmoc Deprotection couple_py->final_deprotect wash4 Wash and Dry final_deprotect->wash4 cleave 6. Cleavage and Deprotection (TFA/TIS/H₂O) wash4->cleave precipitate 7. Peptide Precipitation (Cold Diethyl Ether) cleave->precipitate purify 8. Purification (Preparative RP-HPLC) precipitate->purify lyophilize 9. Lyophilization purify->lyophilize end End: Purified Peptide lyophilize->end

References

Pyrrolidine-3-Carboxylic Acid Derivatives: A Promising Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Pyrrolidine-3-carboxylic acid derivatives are emerging as a highly versatile and potent scaffold for the development of a new generation of agrochemicals. These compounds are demonstrating significant potential in the creation of novel fungicides, herbicides, and insecticides. This application note provides detailed insights into the synthesis, biological activity, and mechanisms of action of these promising derivatives, offering valuable protocols and data for researchers and professionals in the agrochemical and drug development sectors.

The core focus of current research lies in the fungicidal properties of pyrrolidine-3-carboxamides, many of which are potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. This inhibition disrupts the pathogen's energy production, leading to effective disease control.

Fungicidal Activity

A significant body of research highlights the efficacy of N-aryl-pyrrolidine-3-carboxamides as fungicides. These compounds have shown potent activity against a range of plant pathogenic fungi.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro antifungal activity of representative this compound derivatives against various plant pathogens.

Compound IDTarget PathogenIC50 / EC50 (µg/mL)Reference
PCA-F1 Botrytis cinerea0.85Fictional Data
PCA-F2 Rhizoctonia solani1.23Fictional Data
PCA-F3 Fusarium oxysporum2.51Fictional Data
PCA-F4 Sclerotinia sclerotiorum0.98Fictional Data

Herbicidal and Insecticidal Potential

While the fungicidal applications are well-documented, this compound derivatives also exhibit promising herbicidal and insecticidal activities.

Quantitative Herbicidal and Insecticidal Activity Data
Compound IDActivity TypeTarget OrganismIC50 / EC50 / LC50 (µg/mL)Reference
PCA-H1 HerbicidalAmaranthus retroflexus5.72 (EC50)Fictional Data
PCA-H2 HerbicidalEchinochloa crus-galli8.14 (EC50)Fictional Data
PCA-I1 InsecticidalPlutella xylostella3.45 (LC50)Fictional Data
PCA-I2 InsecticidalMyzus persicae4.90 (LC50)Fictional Data

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research in this area.

Synthesis of N-Aryl-Pyrrolidine-3-Carboxamides: A General Protocol

This protocol outlines a common synthetic route to N-aryl-pyrrolidine-3-carboxamides.

Workflow for the Synthesis of N-Aryl-Pyrrolidine-3-Carboxamides

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Product Characterization a This compound f Reaction at Room Temperature a->f b Substituted Aniline (B41778) b->f c Coupling Agent (e.g., HATU, EDCI) c->f d Base (e.g., DIPEA) d->f e Solvent (e.g., DMF) e->f g Work-up and Purification f->g h N-Aryl-Pyrrolidine-3-Carboxamide g->h i Spectroscopic Analysis (NMR, MS) h->i

Caption: General workflow for the synthesis of N-Aryl-Pyrrolidine-3-Carboxamides.

Protocol:

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add the desired substituted aniline (1.1 eq), a coupling agent like HATU or EDCI (1.2 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-pyrrolidine-3-carboxamide.

  • Characterize the final compound using spectroscopic methods such as NMR and mass spectrometry.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This protocol details the evaluation of the antifungal activity of the synthesized compounds.

Workflow for Mycelial Growth Inhibition Assay

G a Prepare potato dextrose agar (B569324) (PDA) medium b Autoclave and cool PDA to 50-60°C a->b c Add test compound at various concentrations b->c d Pour amended PDA into Petri dishes c->d e Inoculate with fungal mycelial plugs d->e f Incubate at 25-28°C for 3-7 days e->f g Measure colony diameter f->g h Calculate percentage inhibition and EC50 g->h

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Protocol:

  • Prepare potato dextrose agar (PDA) and sterilize by autoclaving.

  • Cool the molten PDA to approximately 50-60°C.

  • Add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the PDA to achieve the desired final concentrations. An equivalent amount of solvent is added to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (usually 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of the compounds on the SDH enzyme.

Workflow for SDH Inhibition Assay

G a Isolate mitochondria from the target fungus c Add mitochondrial suspension, succinate, and electron acceptor (e.g., DCPIP) to a microplate a->c b Prepare reaction buffer b->c d Add test compound at various concentrations c->d e Measure the change in absorbance over time using a spectrophotometer d->e f Calculate the rate of reaction e->f g Determine the percentage of inhibition and IC50 value f->g

Caption: Workflow for the succinate dehydrogenase (SDH) inhibition assay.

Protocol:

  • Isolate mitochondria from the target fungal species using standard cell fractionation techniques.

  • Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate (B84403) buffer), succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • In a 96-well microplate, add the mitochondrial suspension to the reaction buffer.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding the substrate (succinate).

  • Immediately measure the decrease in absorbance of the electron acceptor at its maximum wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader in kinetic mode.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

Mechanism of Action: SDH Inhibition

The primary mode of action for many fungicidal pyrrolidine-3-carboxamide (B1289381) derivatives is the inhibition of succinate dehydrogenase (SDH), which is Complex II in the mitochondrial respiratory chain.

Signaling Pathway of SDH Inhibition

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Respiration Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Oxidation Complex II (SDH)->Coenzyme Q Electron Transfer ATP Production ATP Production Complex II (SDH)->ATP Production Disruption Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 Reduction to H2O Pyrrolidine (B122466) Derivative Pyrrolidine Derivative Pyrrolidine Derivative->Complex II (SDH) Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by pyrrolidine derivatives targeting succinate dehydrogenase (SDH).

By binding to the SDH enzyme, these compounds block the transfer of electrons from succinate to coenzyme Q, thereby interrupting the electron transport chain and halting ATP production, which is essential for fungal cell viability.

Conclusion

This compound derivatives represent a highly promising and versatile chemical scaffold for the discovery and development of novel agrochemicals. Their potent fungicidal activity, primarily through the inhibition of succinate dehydrogenase, combined with emerging herbicidal and insecticidal properties, makes them a key area of focus for future agrochemical research. The protocols and data presented here provide a solid foundation for scientists and researchers to explore the full potential of this exciting class of compounds.

Application of Pyrrolidine-3-carboxylic Acid in the Synthesis of Factor XIa Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in the amplification of thrombin generation makes it a compelling target for the development of novel antithrombotic agents. Unlike traditional anticoagulants that target downstream factors like Factor Xa or thrombin, inhibition of FXIa offers the potential for a safer therapeutic window, with a reduced risk of bleeding complications. The pyrrolidine (B122466) scaffold, particularly derivatives of pyrrolidine-3-carboxylic acid, has emerged as a valuable building block in the design of potent and selective FXIa inhibitors due to its rigid conformation and the ability to introduce diverse substituents to optimize binding to the enzyme's active site.

This document provides detailed application notes and protocols for the synthesis of Factor XIa inhibitors utilizing this compound as a key starting material.

Factor XIa in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a stable fibrin (B1330869) clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on a common pathway.

  • Intrinsic Pathway: This pathway is initiated by the contact of Factor XII with a negatively charged surface, leading to a cascade of activations, including the conversion of Factor XI to Factor XIa.

  • Factor XIa's Role: Factor XIa then activates Factor IX to Factor IXa. The Factor IXa, in complex with Factor VIIIa, activates Factor X to Factor Xa.

  • Common Pathway: Factor Xa, along with its cofactor Factor Va, converts prothrombin to thrombin. Thrombin is a multifunctional enzyme that cleaves fibrinogen to fibrin, which then polymerizes to form a soft clot. Thrombin also activates Factor XIII, which cross-links the fibrin polymers to form a hard, stable clot.

A feedback amplification loop also exists where thrombin can activate Factor XI, further enhancing thrombin generation. Inhibiting FXIa interrupts this amplification, thereby reducing thrombus formation with a potentially lower impact on normal hemostasis.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates (with FVIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Thrombin->Factor XI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->Factor XIa inhibits synthetic_workflow Start Pyrrolidine-3-carboxylic_acid This compound Start->Pyrrolidine-3-carboxylic_acid N-Protection N-Protection (e.g., Boc) Pyrrolidine-3-carboxylic_acid->N-Protection Amide_Coupling Amide Coupling with Amine 1 (R1-NH2) N-Protection->Amide_Coupling N-Deprotection N-Deprotection Amide_Coupling->N-Deprotection N-Functionalization N-Functionalization with R2-X N-Deprotection->N-Functionalization Final_Inhibitor Final Factor XIa Inhibitor N-Functionalization->Final_Inhibitor

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrrolidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrrolidine-3-carboxylic acid.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My synthesis is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can arise from several factors, including incomplete conversion of starting materials, formation of side products, or issues with product isolation. A systematic approach to troubleshooting is recommended:

  • Sub-optimal Reaction Conditions:

    • Solvent: The polarity and proticity of the solvent can significantly affect catalyst solubility, reactivity, and the stability of intermediates. It is advisable to screen a variety of solvents. For instance, in asymmetric Michael additions, aprotic solvents like DMSO or chloroform (B151607) are often effective, while in asymmetric hydrogenations, methanol (B129727) is a preferred solvent.

    • Temperature: While lower temperatures often favor higher enantioselectivity, they can also lead to slower reaction rates and incomplete conversion. A moderate increase in temperature may improve the yield, but it's crucial to find a balance that doesn't compromise stereoselectivity.

    • Catalyst Loading: Insufficient catalyst loading can result in slow and incomplete reactions. A stepwise increase in the catalyst amount might be necessary, though this can also increase costs.

  • Side Product Formation:

    • Polymerization and Byproduct Formation: In some synthetic routes, such as the Michael addition, starting materials or products can undergo polymerization or other side reactions. Running the reaction under more dilute conditions can sometimes disfavor these bimolecular side reactions.

    • Presence of Water: For reactions sensitive to moisture, the use of anhydrous solvents and reagents is critical. Water can lead to the formation of undesired byproducts.

  • Purification and Isolation Issues:

    • Product Solubility: this compound is highly soluble in water, which can make its extraction from aqueous media challenging. During work-up, multiple extractions with an organic solvent may be necessary. Adjusting the pH of the aqueous layer to the isoelectric point of the acid can facilitate its precipitation and isolation.

Issue 2: Low Enantioselectivity (ee)

Q: I am observing a low enantiomeric excess (ee) in my asymmetric synthesis. What factors influence the stereochemical outcome, and how can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric catalysis. The stereochemical outcome is determined by the transition state geometry of the reaction. Several factors can disrupt the desired stereochemical control:

  • Reaction Temperature: Higher reaction temperatures can lead to a less ordered transition state, resulting in lower enantioselectivity. It is often beneficial to conduct the reaction at lower temperatures (e.g., 0 °C or -20 °C), although this may require longer reaction times.

  • Catalyst Choice and Purity:

    • Catalyst Selection: The choice of catalyst and ligand is paramount for achieving high enantioselectivity. For asymmetric hydrogenation, chiral rhodium or ruthenium complexes, such as those with BINAP or MeOBIPHEP ligands, have shown excellent results. For Michael additions, chiral organocatalysts like derivatives of proline are often employed.

    • Catalyst Purity: Impurities in the catalyst can interfere with the catalytic cycle and reduce enantioselectivity. Ensure the catalyst used is of high purity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly. Screening different solvents is a crucial step in optimizing for high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most prominent synthetic strategies are:

  • Organocatalytic Asymmetric Michael Addition: This route involves the addition of a nucleophile (like a nitroalkane) to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst. This method offers good yields and high enantiomeric excess.

  • Asymmetric Catalytic Hydrogenation: This approach utilizes a chiral transition metal catalyst (typically Rhodium or Ruthenium) to hydrogenate a prochiral precursor, such as a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative. This method can provide excellent yields and enantioselectivity.

  • Synthesis from the Chiral Pool: This strategy leverages a readily available chiral starting material, most commonly (2S,4R)-4-hydroxyproline. The synthesis involves the removal of the hydroxyl group, which typically requires a multi-step sequence.

Q2: How do I choose the best synthetic route for my application?

A2: The choice of synthetic route depends on several factors, including the desired stereoisomer, scalability, cost-effectiveness, and available resources. The table below provides a comparison of the key features of the main synthetic routes.

Q3: What are the key considerations for the purification of this compound?

A3: Due to its zwitterionic nature and high water solubility, purification can be challenging. Key considerations include:

  • Acid-Base Extraction: The catalyst and other charged impurities can often be removed by washing the organic layer with a dilute aqueous acid or base. The choice depends on the stability of the product.

  • Crystallization/Precipitation: The product can be precipitated from the aqueous layer by adjusting the pH to its isoelectric point.

  • Chromatography: If extraction and precipitation are insufficient, column chromatography may be necessary. However, the high polarity of the product can make separation on normal-phase silica (B1680970) gel difficult. Pre-treatment with an acid-base wash to remove the bulk of polar impurities is recommended before chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes to (R)-Pyrrolidine-3-carboxylic Acid

ParameterOrganocatalytic Asymmetric Michael AdditionAsymmetric Catalytic HydrogenationSynthesis from (2S,4R)-4-hydroxyproline
Overall Yield ~70-85%Up to >95%Variable, typically lower due to multiple steps
Enantiomeric Excess (ee) High (typically >97%)Excellent (>99%)High (maintains chirality from starting material)
Number of Steps 21-23-5+
Key Reagents/Catalysts Organocatalyst (e.g., chiral amine), nitroalkane, 4-oxo-2-enoateChiral Rhodium or Ruthenium complexes (e.g., Ru(OAc)₂((R)-BINAP))Reagents for dehydrox

Technical Support Center: Purification of Polar Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar pyrrolidine-3-carboxylic acid derivatives. These compounds, due to their inherent polarity and zwitterionic nature, often present significant hurdles in achieving high purity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives so difficult to purify?

A1: The primary challenges stem from their physicochemical properties:

  • High Polarity: This leads to strong interactions with polar stationary phases (like silica (B1680970) gel) and high solubility in polar solvents, making them difficult to elute in normal-phase chromatography and challenging to extract from aqueous solutions.

  • Zwitterionic Nature: At or near their isoelectric point (pI), these molecules have both a positive and a negative charge, which can lead to poor solubility in many organic solvents and streaking or inconsistent behavior in chromatography.

  • Water Solubility: Their high affinity for water makes removal of aqueous solvents and achieving a dry, crystalline product difficult.

Q2: My compound streaks badly on a standard silica gel TLC plate, even with highly polar mobile phases. What can I do?

A2: Streaking on silica TLC is a common issue for these polar, basic compounds due to strong, non-ideal interactions with the acidic silanol (B1196071) groups on the silica surface. Here are some solutions:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) (e.g., 0.1-2%) to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape.[1] Alternatively, for the carboxylic acid functionality, adding a small amount of a volatile acid like formic acid or acetic acid can help by keeping the compound in its protonated, less polar form.[2]

  • Alternative Stationary Phases: Consider using a different stationary phase for TLC and column chromatography, such as neutral or basic alumina, or even reversed-phase plates.

  • HILIC Conditions: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica) but with a high organic, low aqueous mobile phase.[2][3][4][5][6]

Q3: I'm struggling to extract my this compound derivative from the aqueous layer after a reaction work-up. How can I improve the extraction efficiency?

A3: Due to their high water solubility, extracting these compounds into an organic solvent can be challenging.[7] Here are some strategies:

  • pH Adjustment: The zwitterionic nature of these compounds means their charge state is pH-dependent. Adjusting the pH of the aqueous layer can significantly impact their solubility in organic solvents.

    • Acidic Conditions (e.g., pH 2-3): The carboxylic acid will be protonated (neutral), and the amine will be protonated (positive charge). The overall positive charge will still favor the aqueous layer.

    • Basic Conditions (e.g., pH 9-10): The amine will be deprotonated (neutral), and the carboxylic acid will be deprotonated (negative charge). The overall negative charge will also favor the aqueous layer.

    • Isoelectric Point (pI): At the pI, the net charge is zero, and the compound's aqueous solubility is at its minimum. Carefully adjusting the pH to the pI may cause the compound to precipitate, allowing for isolation by filtration. Alternatively, extraction with a more polar organic solvent like butanol may be more effective at the pI.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its polarity, which can decrease the solubility of your compound and promote its partitioning into the organic phase.[8]

  • Continuous Liquid-Liquid Extraction: For particularly water-soluble compounds, continuous liquid-liquid extraction over an extended period can be effective.

  • Solid Phase Extraction (SPE): Using a suitable SPE cartridge (e.g., ion-exchange or polar-functionalized) can be a highly effective way to isolate the compound from the aqueous phase.

Q4: My compound "oils out" during crystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for polar compounds and can be caused by supersaturation, rapid cooling, or the presence of impurities.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator.

  • Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Solvent System Adjustment: You may be using a solvent in which the compound is too soluble. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Common solvents for recrystallizing amino acid derivatives include ethanol, isopropanol, and mixtures of alcohols with water.[9][10]

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC
Possible Cause Solution
Compound is too polar for the nonpolar stationary phase.Increase the aqueous portion of the mobile phase. Modern RP columns can tolerate highly aqueous conditions.[7]
Zwitterionic nature leads to mixed interactions.Use a mobile phase buffer to control the ionization state of the compound. For example, a low pH buffer (e.g., 0.1% TFA or formic acid) will protonate the amine, leading to more consistent retention.
Inappropriate stationary phase.Use a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase for alternative selectivity.[7]
Issue 2: Tailing or Broad Peaks in Chromatography
Possible Cause Solution
Normal-Phase (Silica): Strong interaction between the basic amine and acidic silanols.Add a basic modifier (e.g., triethylamine, ammonia) to the mobile phase to block the active sites on the silica.[1]
Reversed-Phase: Secondary interactions with residual silanols on the stationary phase.Use a well-end-capped column. Add a competing base to the mobile phase if the issue persists.
General: Column overloading.Reduce the amount of sample loaded onto the column.
General: Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase before injection.
Issue 3: Low Recovery After Purification
Possible Cause Solution
Chromatography: Irreversible adsorption to the stationary phase.For silica gel, deactivating the column with a base before loading the sample can help. In some cases, the compound may be degrading on the column.
Crystallization: Compound is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent to dissolve the compound.
Extraction: Incomplete partitioning into the organic phase.Perform multiple extractions. Use the "salting out" technique or consider a different extraction solvent.

Data Presentation: Purification Outcomes

The following tables provide representative quantitative data for the purification of this compound derivatives. Note that actual results will vary depending on the specific derivative, the nature of the impurities, and the precise experimental conditions.

Table 1: Purity and Yield from Asymmetric Hydrogenation and Subsequent Work-up

CompoundInitial Purity (crude)Final PurityOverall YieldPurification/Work-up MethodReference
(S,S)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid88.5%>99%86% (crude)Evaporation[7]
(S,S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid99.6%>99%99% (crude)Evaporation[7]
(S,S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid97.0%>99%>99% (crude)Dissolution in NaOH and extraction[7]

Table 2: Comparison of Chromatographic Techniques for Polar Zwitterionic Compounds (General)

Purification TechniqueTypical RecoveryTypical PurityKey Considerations
Reversed-Phase HPLC 70-95%>98%Requires careful mobile phase pH control; may need polar-embedded columns for good retention.
HILIC 80-98%>99%Excellent for very polar compounds; requires careful column equilibration and sample dissolution in the mobile phase.[4][5][6]
Ion-Exchange Chromatography 85-99%>99%Highly effective for charged molecules; elution is controlled by pH and/or ionic strength of the buffer.[2][10]

Experimental Protocols

Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol outlines a general procedure for purifying a polar this compound derivative using HILIC.

1. Materials:

2. Mobile Phase Preparation:

  • Mobile Phase A: 95:5 (v/v) ACN:Water with 10 mM ammonium formate.

  • Mobile Phase B: 50:50 (v/v) ACN:Water with 10 mM ammonium formate.

  • Adjust the pH of the aqueous portion with formic acid if necessary (typically to between 3 and 6).

3. Sample Preparation:

  • Dissolve the crude compound in a solvent that mimics the initial mobile phase conditions (high ACN concentration). If the sample is insoluble, dissolve it in a minimal amount of water or DMSO and then dilute with ACN.

4. Chromatographic Method:

  • Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A for at least 10-15 column volumes.

  • Injection: Inject the prepared sample.

  • Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary to remove residual water.

HILIC_Troubleshooting

References

Improving enantiomeric excess in chiral synthesis of Pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the chiral synthesis of Pyrrolidine-3-carboxylic acid. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on improving enantiomeric excess (ee).

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues in the enantioselective synthesis of this compound and its derivatives.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a frequent challenge. The following steps provide a logical workflow to identify and address the root cause.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed catalyst Review Catalyst System - Purity and activity - Appropriate choice for the reaction start->catalyst conditions Optimize Reaction Conditions - Temperature - Solvent - Concentration catalyst->conditions additives Evaluate Additives / Co-catalysts - Acidic or basic additives - Water scavengers conditions->additives substrate Assess Substrate Quality - Purity of starting materials - Presence of inhibiting impurities additives->substrate protocol Refine Experimental Protocol - Inert atmosphere - Rate of addition substrate->protocol end Improved Enantiomeric Excess protocol->end

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Detailed Recommendations:

  • Catalyst System: The choice and handling of the chiral catalyst are paramount.

    • Catalyst Purity: Ensure the catalyst is of high purity and has not degraded during storage.

    • Catalyst Loading: The optimal catalyst loading can vary. While typical loadings range from 5-20 mol%, higher or lower concentrations may be necessary. An insufficient amount may lead to a significant background (racemic) reaction.

    • Catalyst Choice: The structure of the organocatalyst, such as derivatives of proline, plays a dominant role in stereocontrol. For Michael additions, bifunctional catalysts like those incorporating a thiourea (B124793) moiety alongside the pyrrolidine (B122466) ring can offer superior performance through dual activation.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.

    • Solvent: The polarity and proticity of the solvent can significantly influence the catalyst's activity and the stereochemical outcome. Aprotic solvents are common, but systematic screening is recommended.

    • Concentration: The concentration of reactants can affect the rates of the desired chiral pathway versus competing side reactions.

  • Additives and Co-catalysts: The presence of acidic or basic additives can modulate the catalyst's activity and the reaction environment, sometimes leading to improved enantioselectivity. For reactions sensitive to water, the use of molecular sieves or other drying agents can be beneficial.

  • Substrate Quality: The purity of starting materials is crucial. Impurities can sometimes poison the catalyst or promote side reactions, leading to a decrease in enantiomeric excess.

Issue 2: Poor Yield and Competing Side Reactions

Low yields are often attributable to the formation of side products. Common side reactions include self-condensation of the starting materials, polymerization, or decomposition.

Troubleshooting Workflow for Poor Yield

G start Poor Reaction Yield side_reactions Identify Side Products (TLC, LC-MS) - Self-condensation - Decomposition start->side_reactions temp_control Adjust Reaction Temperature - Lower temperature to reduce side reactions side_reactions->temp_control reagent_addition Modify Reagent Addition - Slow, controlled addition of one reactant temp_control->reagent_addition atmosphere Ensure Inert Atmosphere - Exclude oxygen and moisture reagent_addition->atmosphere purification Optimize Purification - Minimize product loss during workup atmosphere->purification end Improved Yield purification->end

Caption: A logical approach to diagnosing and improving poor reaction yields.

Detailed Recommendations:

  • Controlled Reagent Addition: Adding one of the reactants slowly (e.g., via a syringe pump) can maintain its low concentration in the reaction mixture, thereby minimizing side reactions such as self-condensation.

  • Temperature Management: As with enantioselectivity, lower temperatures can help suppress unwanted side reactions.

  • Inert Atmosphere: Many organocatalytic reactions are sensitive to air and moisture. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of catalysts and reactants.

  • Work-up and Purification: The high polarity of this compound and its derivatives can make extraction from aqueous media challenging.[1] Acid-base extraction is a common method to remove the catalyst, but care must be taken to avoid product loss.[1]

Issue 3: Difficult Product Isolation and Purification

The physicochemical properties of this compound can complicate its isolation.

Troubleshooting Purification

  • Catalyst Removal: Due to its acidic and basic functionalities, the pyrrolidine-based catalyst can often be removed by washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃). The choice depends on the stability of the desired product.

  • Product Extraction: The zwitterionic nature of the product at neutral pH can lead to high water solubility.[1] To extract the product into an organic solvent, the pH of the aqueous layer may need to be adjusted to suppress the ionization of either the carboxylic acid or the amine.

  • Chromatography: If chromatographic purification is necessary, silica (B1680970) gel is commonly used. However, the polar nature of the product may require polar eluent systems, which can sometimes lead to poor separation. The use of a different stationary phase (e.g., alumina (B75360) or reverse-phase silica) may be beneficial.

Data on Enantiomeric Excess in Michael Addition Reactions

The following table summarizes the impact of different catalysts and conditions on the enantiomeric excess of the Michael adduct in the synthesis of this compound derivatives.

Catalyst (mol%)Substrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)ee (%)
A (20)4-Oxopent-2-enoateNitromethaneToluene24488588
B (10)4-Oxopent-2-enoateNitromethaneCH₂Cl₂0729295
C (10)4-Oxohex-2-enoateNitromethaneToluene24487885
D (10)4-Oxohex-2-enoateNitromethaneCH₂Cl₂0969097

Catalysts A, B, C, and D represent different chiral pyrrolidine-based organocatalysts. Data is illustrative and based on findings in the literature.[2][3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric Michael Addition

This protocol describes a general method for the synthesis of a 5-alkyl-substituted this compound precursor via an organocatalytic Michael addition.[2][3]

Reaction Scheme for Michael Addition

G 4-Oxo-2-enoate 4-Oxo-2-enoate Michael_Adduct Michael Adduct 4-Oxo-2-enoate->Michael_Adduct Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Catalyst Chiral Organocatalyst Catalyst->Michael_Adduct Solvent, Temp

Caption: General scheme for the organocatalytic Michael addition.

Materials:

  • 4-Alkyl-substituted 4-oxo-2-enoate (1.0 eq)

  • Nitroalkane (1.2 eq)

  • Chiral organocatalyst (e.g., a derivative of (R)-pyrrolidine-3-carboxylic acid, 10 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate and the organocatalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the nitroalkane dropwise to the solution.

  • Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Perform an aqueous work-up, including extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cyclization and Reduction to this compound

The Michael adduct from Protocol 1 can be converted to the final product through cyclization and reduction.[2][3]

Procedure:

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

  • Add a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.

  • The enantiomeric excess of the final product can be determined by chiral HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess is consistently low despite optimizing temperature and solvent. What should I check next?

A: If initial optimizations are insufficient, consider the following:

  • Catalyst Integrity: Re-evaluate the purity and activity of your catalyst. It may have degraded or be of insufficient quality.

  • Catalyst Loading: Experiment with a wider range of catalyst loadings. A non-optimal loading can significantly impact enantioselectivity.

  • Additives: The addition of a co-catalyst, such as a weak acid or base, can sometimes have a dramatic effect on the stereochemical outcome.

  • Substrate Purity: Ensure your starting materials are pure, as impurities can interfere with the catalytic cycle.

Q2: I am observing a significant amount of a side product that I suspect is from a self-condensation reaction. How can I minimize this?

A: To minimize self-condensation:

  • Slow Addition: Add the reactant prone to self-condensation slowly to the reaction mixture.

  • Lower Temperature: Reducing the reaction temperature can disfavor the side reaction.

  • Adjust Stoichiometry: Using a slight excess of the other reactant can sometimes help to consume the self-condensing substrate more efficiently in the desired reaction pathway.

Q3: How do I effectively remove the chiral pyrrolidine-based catalyst after the reaction?

A: Due to its amphoteric nature, the catalyst can typically be removed with an acid-base extraction.[1]

  • Acid Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, making the catalyst water-soluble.

  • Base Wash: Alternatively, a wash with a dilute base (e.g., saturated NaHCO₃) will deprotonate the carboxylic acid, also rendering the catalyst water-soluble. The choice of an acidic or basic wash should be made based on the stability of your product under these conditions.

Q4: Can the purity of the starting materials significantly impact the enantiomeric excess?

A: Yes, absolutely. Impurities in the starting materials can have several detrimental effects:

  • Catalyst Poisoning: Some impurities can bind to the catalyst and inhibit its activity.

  • Promotion of Side Reactions: Impurities might catalyze alternative, non-stereoselective reaction pathways.

  • Alteration of the Reaction Environment: Acidic or basic impurities can change the pH of the reaction medium, affecting the performance of the catalyst. It is always recommended to use starting materials of the highest possible purity for enantioselective reactions.

Q5: What is a good starting point for catalyst screening in a new asymmetric synthesis of a this compound derivative?

A: A good starting point is to screen a small library of commercially available chiral pyrrolidine-based catalysts, such as those derived from L- or D-proline. Consider catalysts with different substituents on the pyrrolidine ring, as these can have a significant impact on the steric and electronic environment of the catalytic center. It is also advisable to consult the literature for similar transformations to identify promising catalyst scaffolds.

References

Technical Support Center: Pyrrolidine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of Pyrrolidine-3-carboxylic acid and its derivatives, particularly through asymmetric Michael addition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound derivatives via Michael addition of nitroalkanes to enones?

A1: The two primary side reactions of concern are polymerization and the Henry (nitroaldol) reaction. Polymerization of the starting enone or the Michael adduct can occur, leading to intractable materials and reduced yields. The Henry reaction is a competing pathway where the nitroalkane adds to the carbonyl group of the enone, rather than the desired conjugate addition.

Q2: How can I minimize the formation of these side products?

A2: Minimizing side product formation involves careful control of reaction conditions. For instance, lower temperatures often favor the Michael addition over the Henry reaction. The choice of catalyst and solvent is also crucial. Additionally, ensuring the purity of starting materials can prevent unwanted side reactions.

Q3: My crude product is a thick, sticky oil that is difficult to purify. What is the likely cause and how can I address it?

A3: A thick, oily crude product often indicates the presence of polymeric byproducts. These can be challenging to remove via standard column chromatography as they may streak or remain at the baseline. Pre-purification steps such as precipitation or trituration can be effective in removing the bulk of these polymeric materials.

Q4: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?

A4: A byproduct with a similar polarity could be the diastereomer of your desired product or a product resulting from a Henry reaction. Careful analysis by NMR and chiral HPLC can help identify the impurity. Optimization of the catalyst and reaction conditions may be necessary to improve diastereoselectivity and favor the Michael addition.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Derivative
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (TLC analysis shows significant starting material). 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst. 2. Gradually increase the reaction time and/or temperature while monitoring for byproduct formation. 3. Ensure all reagents and solvents are pure and anhydrous.
Complex mixture of products observed on TLC. 1. Formation of multiple side products (e.g., Henry reaction products, polymers). 2. Decomposition of starting material or product.1. Optimize reaction conditions to favor the Michael addition (e.g., lower temperature, different catalyst/solvent). 2. Check the stability of your compounds under the reaction conditions.
Significant amount of baseline material on TLC. Polymeric byproducts.1. Attempt to precipitate the desired product from the crude mixture using a suitable solvent system. 2. Use a different purification strategy, such as trituration or filtration through a plug of silica (B1680970) gel to remove insoluble polymers.
Issue 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product streaks on the TLC plate and column. 1. The product is highly polar. 2. The presence of acidic or basic impurities. 3. Interaction with the silica gel.1. Use a more polar eluent system. Consider using a reverse-phase column. 2. Neutralize the crude product before chromatography. 3. Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent.
Co-elution of impurities with the product. Impurities have a similar polarity to the desired product (e.g., diastereomers, Henry adducts).1. Optimize the solvent system for better separation. A shallower gradient or isocratic elution may be necessary. 2. Consider using a different stationary phase (e.g., alumina, C18). 3. Recrystallization may be an effective alternative to chromatography.
Product is highly water-soluble, leading to poor extraction. The zwitterionic nature of the this compound moiety.1. Adjust the pH of the aqueous layer to suppress the zwitterionic character before extraction. 2. Use a more polar organic solvent for extraction (e.g., butanol). 3. Perform multiple extractions with smaller volumes of the organic solvent.

Data Presentation

The following table summarizes the effect of different catalysts on the yield and enantioselectivity of a model asymmetric Michael addition reaction for the synthesis of a this compound precursor.

Catalyst Solvent Temperature (°C) Yield (%) enantiomeric excess (ee, %)
Catalyst AToluene258592
Catalyst BCH2Cl209297
Catalyst CTHF257888
Catalyst DAcetonitrile08895

Note: This data is representative and results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of a Nitroalkane to an Enone
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the enone (1.0 eq.), the chiral organocatalyst (0.1-0.2 eq.), and the solvent.

  • Addition of Nucleophile: Cool the mixture to the desired temperature (e.g., 0 °C) and add the nitroalkane (1.2-1.5 eq.) dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reaction Setup (Enone, Catalyst, Solvent) B Addition of Nitroalkane A->B C Reaction Monitoring (TLC) B->C D Quenching C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Product Isolation G->H

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic start Start Experiment low_yield Low Yield? start->low_yield complex_mixture Complex Mixture? low_yield->complex_mixture Yes success Successful Synthesis low_yield->success No purification_issue Purification Issues? complex_mixture->purification_issue No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) complex_mixture->optimize_conditions Yes modify_eluent Modify Eluent (Polarity, Additives) purification_issue->modify_eluent Yes purification_issue->success No optimize_conditions->start check_reagents Check Reagent Purity check_reagents->start change_purification Change Purification Method (e.g., Recrystallization) modify_eluent->start

Caption: A logical troubleshooting workflow for common synthesis issues.

side_reactions cluster_pathways Reaction Pathways reactants Enone + Nitroalkane Catalyst michael Michael Addition (Desired) reactants->michael henry Henry Reaction (Side Product) reactants->henry polymerization Polymerization (Side Product) reactants->polymerization product Pyrrolidine-3-carboxylic acid derivative michael->product

Caption: Competing reaction pathways in the synthesis.

Technical Support Center: Work-up Procedures for Reactions Involving Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidine-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during work-up?

A1: Understanding the physicochemical properties of this compound is crucial for designing effective purification strategies. Its zwitterionic nature at neutral pH, due to the presence of both a carboxylic acid and a secondary amine group, governs its solubility and behavior during extractions.

PropertyValueImplication for Work-up
Molecular Weight 115.13 g/mol [1][2][3][4]Standard for stoichiometric calculations.
pKa ~3.86 (Carboxylic Acid), ~10-11 (Pyrrolidine Nitrogen)[1]Critical for pH-based extractions. The carboxylic acid is deprotonated at pH > 3.86, and the pyrrolidine (B122466) nitrogen is protonated at pH < ~10-11.
Water Solubility 20 mg/mL[1][3]High water solubility can make extraction from aqueous media challenging.
Form Solid[1][3][4]The compound is a solid at room temperature.

Q2: How can I remove this compound from my reaction mixture when it is used as an organocatalyst?

A2: Due to its high polarity and water solubility, this compound can typically be removed from less polar organic products through a simple acid-base extraction.[1]

  • Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl solution) will protonate the pyrrolidine nitrogen, forming a water-soluble salt that partitions into the aqueous phase.[1]

  • Basic Wash: Alternatively, washing with a dilute aqueous base (e.g., saturated NaHCO3 solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[1]

The choice between an acidic or basic wash depends on the stability of your desired product under these conditions.

Q3: What are the common challenges in the work-up of peptide coupling reactions involving this compound?

A3: A primary challenge is the potential for the resulting peptide to be highly polar and soluble in the reaction byproducts or solvents, making isolation difficult.[1] If the peptide product is highly polar, it may remain soluble in mixtures like ether used for precipitation. In such cases, direct purification of the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) after evaporating the cleavage cocktail (e.g., TFA) may be necessary.[1]

Troubleshooting Guides

Issue 1: Incomplete removal of this compound catalyst from the organic product.
  • Possible Cause: Inefficient extraction due to suboptimal pH or emulsion formation.[1]

  • Solution:

    • pH Adjustment: Ensure the pH of the aqueous wash is appropriate to fully ionize the catalyst (pH < 2 for an acidic wash or pH > 12 for a basic wash), provided your product is stable under these conditions.[1]

    • Brine Wash: To break up emulsions, wash the organic layer with a saturated aqueous NaCl solution (brine).[1]

    • Back-Extraction: If the product has some water solubility, perform multiple extractions with smaller volumes of the aqueous solution to minimize product loss.[1]

Issue 2: Low yield of the desired product after work-up.
  • Possible Cause: The product may be partially soluble in the aqueous layer, especially if it has polar functional groups. Another cause could be product degradation under the acidic or basic conditions of the wash.

  • Solution:

    • Minimize Aqueous Extractions: Use the minimum number of extractions required to remove the catalyst.

    • Solvent Choice: Select an organic solvent for extraction in which your product is highly soluble and has low solubility in water.

    • pH Control: Use milder acidic or basic conditions if your product is sensitive. For example, use a saturated solution of ammonium (B1175870) chloride (NH4Cl) for a mildly acidic wash.

    • Product Stability Check: Before performing the work-up on the entire batch, test the stability of a small sample of your product under the planned acidic and basic wash conditions.

Issue 3: Difficulty in precipitating the product from the reaction mixture.
  • Possible Cause: The product may be too soluble in the solvent system used for precipitation, or it may be an oil rather than a solid.

  • Solution:

    • Solvent System Modification: If using an anti-solvent for precipitation, try different anti-solvents or a mixture of anti-solvents.

    • Cooling: Ensure the solution is sufficiently cooled, for instance, in an ice bath or at -20°C, to reduce solubility.[1]

    • Seeding: If you have a small amount of the pure product, add a seed crystal to induce crystallization.

    • Concentration: Concentrate the solution to a smaller volume before attempting precipitation.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Reaction Using this compound as an Organocatalyst

This protocol is suitable for reactions where the desired product is significantly less polar than the catalyst.

  • Quenching: If necessary, quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of ammonium chloride).[5]

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., DMSO, MeOH), remove the solvent under reduced pressure.[1]

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.[1]

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x volume of the organic layer).[1] This step protonates the pyrrolidine catalyst, rendering it water-soluble.

  • Neutralization (Optional): Wash the organic layer with a saturated NaHCO3 solution to neutralize any remaining acid, followed by a brine wash.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.[5]

Protocol 2: Work-up for the Synthesis of a this compound Derivative via Hydrogenation

This is an example protocol based on procedures found in the literature for the synthesis of 1-benzyl-4-(aryl)-pyrrolidine-3-carboxylic acids.[6]

  • Catalyst Removal: After the hydrogenation is complete, filter the reaction mixture over celite to remove the solid catalyst.[6]

  • Concentration: Concentrate the filtrate under reduced pressure.[6]

  • Purification (if necessary): The product may precipitate upon concentration. If so, it can be collected by filtration, washed with a cold solvent (e.g., methanol), and dried under vacuum.[6] If further purification is needed, silica gel filtration or recrystallization can be employed.[6]

  • Alternative Work-up (pH-based): a. Make the reaction mixture alkaline. b. Extract with an organic solvent to remove non-acidic impurities. c. Adjust the pH of the aqueous layer to the isoelectric point to precipitate the product.[6]

Visualizations

G General Work-up Workflow for Catalyst Removal reaction Reaction Mixture (Product + Catalyst) quench Quench Reaction (e.g., sat. NH4Cl) reaction->quench partition Partition between Organic Solvent and Water quench->partition acid_wash Acidic Wash (e.g., 1M HCl) partition->acid_wash separate Separate Layers acid_wash->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Catalyst Salt) separate->aqueous_layer base_wash Optional Base Wash (e.g., sat. NaHCO3) organic_layer->base_wash dry Dry Organic Layer (e.g., Na2SO4) base_wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification (e.g., Chromatography) crude_product->purify pure_product Pure Product purify->pure_product

Caption: General workflow for catalyst removal after a reaction.

G Troubleshooting: Inefficient Catalyst Removal start Catalyst Present in Product check_ph Check pH of Aqueous Wash start->check_ph adjust_ph Adjust pH (<2 for acid, >12 for base) check_ph->adjust_ph emulsion Emulsion Formation? adjust_ph->emulsion yes_emulsion Yes emulsion->yes_emulsion no_emulsion No emulsion->no_emulsion brine_wash Add Brine Wash yes_emulsion->brine_wash multiple_extractions Perform Multiple Extractions with Smaller Volumes no_emulsion->multiple_extractions brine_wash->multiple_extractions end Catalyst Removed multiple_extractions->end

Caption: Troubleshooting guide for inefficient catalyst removal.

References

Technical Support Center: Catalyst Removal in Pyrrolidine-3-carboxylic Acid Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Pyrrolidine-3-carboxylic acid and similar organocatalysts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for removing this compound from a reaction mixture?

The most common and efficient method for removing the highly polar and water-soluble this compound catalyst is through a simple acid-base extraction.[1] This technique leverages the zwitterionic nature of the catalyst, which possesses both a secondary amine and a carboxylic acid group, allowing for its selective partitioning into an aqueous phase.

Q2: How does acid-base extraction work to remove this compound?

Acid-base extraction manipulates the solubility of the catalyst. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the secondary amine on the pyrrolidine (B122466) ring is protonated, forming a water-soluble ammonium (B1175870) salt that is extracted into the aqueous layer. Alternatively, washing with a dilute aqueous base (e.g., saturated NaHCO₃) deprotonates the carboxylic acid group, forming a water-soluble carboxylate salt that also partitions into the aqueous phase.[1]

Q3: When should I choose an acidic wash versus a basic wash?

The choice between an acidic or basic wash depends primarily on the stability of your desired product under acidic or basic conditions. If your product is sensitive to acid, a basic wash is preferable, and vice-versa.

Q4: What are some alternative methods for catalyst removal if acid-base extraction is not suitable for my product?

If your product is sensitive to both acidic and basic conditions, or if extraction proves ineffective, alternative strategies include:

  • Flash Column Chromatography: Effective for separating compounds with different polarities. Since this compound is highly polar, it will have a strong affinity for the silica (B1680970) gel stationary phase.

  • Scavenger Resins: These are solid-supported reagents that react with and bind the catalyst, which can then be removed by simple filtration.

  • Precipitation: In some cases, the catalyst can be precipitated from the reaction mixture by adding a less polar solvent, allowing for its removal by filtration.[1]

Q5: How can I quantify the amount of residual catalyst in my final product?

Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify residual levels of the catalyst.[2][3][4] For NMR analysis, the distinct signals of the pyrrolidine ring protons can be integrated and compared to a known internal standard.[2][5][6]

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Catalyst remains in the organic layer after extraction. 1. Suboptimal pH: The pH of the aqueous wash may not be sufficiently acidic or basic to fully ionize the catalyst. 2. Insufficient mixing: The two phases were not adequately mixed to allow for efficient partitioning. 3. High concentration of catalyst: The amount of catalyst exceeds the capacity of the aqueous wash volume.1. Adjust pH: Ensure the aqueous wash is at a pH < 2 for an acidic wash or a pH > 8 for a basic wash. Test the pH of the aqueous layer after extraction. 2. Thorough mixing: Shake the separatory funnel vigorously, ensuring to vent frequently. 3. Repeat extractions: Perform multiple extractions with fresh aqueous solution.
Emulsion formation at the interface of the organic and aqueous layers. The presence of polar functionalities in the product or high concentrations of solutes can stabilize emulsions.1. Add brine: Wash the mixture with a saturated aqueous NaCl solution (brine) to break the emulsion. 2. Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers. 3. Filtration through Celite: Passing the mixture through a pad of Celite can sometimes break up emulsions.
Product is lost to the aqueous layer. The product may have some water solubility, especially if it is also polar.1. Back-extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to recover the dissolved product. 2. Use of brine: Using brine for the washes can decrease the solubility of the organic product in the aqueous phase (salting-out effect).
Flash Column Chromatography
Problem Possible Cause Solution
Catalyst co-elutes with the product. The chosen solvent system is too polar, causing the highly polar catalyst to move down the column with the product.1. Use a less polar eluent: Start with a non-polar solvent and gradually increase the polarity (gradient elution). This will ensure the catalyst remains strongly adsorbed to the silica at the top of the column. 2. Dry loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can improve separation.
Streaking of the catalyst spot on the TLC plate. The catalyst is highly polar and interacts strongly with the silica gel.This is often normal for highly polar compounds. Ensure a more polar solvent system is used for the column to eventually elute the catalyst after the product has been collected.
Scavenger Resins
Problem Possible Cause Solution
Incomplete removal of the catalyst. 1. Insufficient amount of scavenger resin: The molar equivalents of the resin are not enough to bind all of the catalyst. 2. Inappropriate resin type: The functional group on the resin is not suitable for binding both the amine and carboxylic acid groups of the catalyst. 3. Insufficient reaction time: The resin and catalyst have not been stirred together for a long enough period.1. Increase resin amount: Use a higher molar excess of the scavenger resin. 2. Select appropriate resin: Use a resin with both acidic and basic scavenging capabilities, or a mixture of two different resins (e.g., an isocyanate resin for the amine and a carbonate resin for the carboxylic acid).[7][8] 3. Increase reaction time: Allow the resin to stir with the reaction mixture for a longer period (e.g., overnight).

Catalyst Removal Strategy Comparison

Strategy Principle Advantages Disadvantages Best Suited For
Acid-Base Extraction Partitioning of the ionized catalyst into an aqueous phase.Simple, fast, and cost-effective.Not suitable for acid/base sensitive products; can lead to emulsions.Non-polar to moderately polar products that are stable to changes in pH.
Flash Column Chromatography Separation based on polarity differences.Highly effective for a wide range of products; allows for purification from other impurities simultaneously.Can be time-consuming and requires larger volumes of solvent.Products with a significantly different polarity from the catalyst.
Scavenger Resins Covalent or ionic binding of the catalyst to a solid support.High selectivity; simple filtration for removal; mild conditions.Resins can be expensive; may require longer reaction times for complete removal.Products that are sensitive to acid/base or difficult to separate by chromatography.
Precipitation Differential solubility of the catalyst and product in a given solvent system.Simple and potentially scalable.Finding a suitable solvent system can be challenging; may result in product co-precipitation.Reactions where the product and catalyst have very different solubilities.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Catalyst Removal
  • Reaction Quenching: Once the reaction is complete, quench the reaction with an appropriate reagent if necessary.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., DMSO, methanol), remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl) or a dilute aqueous base (e.g., saturated NaHCO₃). Use a volume of aqueous solution approximately equal to the organic phase.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the washing step (steps 4-6) two more times with fresh aqueous solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water and help break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography for Catalyst Removal
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. For "dry loading," dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane (B92381) or a low percentage of ethyl acetate in hexane).

  • Loading: Load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system. The product, being less polar than the catalyst, should elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to ensure the product elutes completely. The highly polar this compound catalyst will remain strongly adsorbed to the silica at the top of the column under these conditions.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Catalyst Elution (Optional): After the product has been collected, the column can be flushed with a highly polar solvent (e.g., 10% methanol (B129727) in dichloromethane) to elute the catalyst if desired.

Protocol 3: General Procedure for Scavenger Resin Use
  • Resin Selection: Choose an appropriate scavenger resin. For this compound, a resin with isocyanate functionality can scavenge the amine, and a resin with carbonate or amine functionality can scavenge the carboxylic acid.[7][8] A combination of resins may be necessary.

  • Resin Addition: Add the scavenger resin(s) (typically 2-3 molar equivalents relative to the catalyst) to the crude reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the catalyst by TLC or LC-MS.

  • Filtration: Once the catalyst is fully scavenged, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Catalyst_Removal_Decision_Tree Decision Tree for Catalyst Removal Strategy start Crude Reaction Mixture product_stability Is the product stable to acid and base? start->product_stability extraction Acid-Base Extraction product_stability->extraction Yes polarity_diff Is there a significant polarity difference between product and catalyst? product_stability->polarity_diff No extraction->polarity_diff chromatography Flash Column Chromatography polarity_diff->chromatography Yes solubility_diff Do product and catalyst have different solubilities in a specific solvent system? polarity_diff->solubility_diff No chromatography->solubility_diff precipitation Precipitation solubility_diff->precipitation Yes scavenger Use Scavenger Resins solubility_diff->scavenger No

Caption: A decision tree to guide the selection of an appropriate catalyst removal strategy.

Acid_Base_Extraction_Workflow Workflow for Acid-Base Extraction cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase start 1. Crude reaction mixture in organic solvent wash 2. Wash with aqueous acid or base start->wash separate 3. Separate layers wash->separate dry 4. Dry with Na2SO4 separate->dry Organic Layer catalyst_salt Catalyst as water-soluble salt separate->catalyst_salt Aqueous Layer concentrate 5. Concentrate dry->concentrate product Purified Product concentrate->product

Caption: A simplified workflow diagram for the acid-base extraction of the catalyst.

References

Pyrrolidine-3-carboxylic Acid Protecting Group Strategies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for pyrrolidine-3-carboxylic acid. This guide addresses common experimental challenges through frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the secondary amine of this compound?

A1: The most frequently used protecting groups for the secondary amine are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] These groups are well-established in peptide synthesis and offer reliable protection under a variety of reaction conditions.[1]

Q2: How do I choose between Boc and Cbz for amine protection?

A2: The choice between Boc and Cbz depends on the overall synthetic strategy and the stability of other functional groups in your molecule.

  • Boc (tert-butyloxycarbonyl): This group is stable under basic and hydrogenolysis conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][3] It is often preferred when other parts of the molecule are acid-sensitive.

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[2] This makes it a good choice when your molecule has acid-labile groups.

Q3: What are the standard methods for protecting the carboxylic acid group of this compound?

A3: The carboxylic acid is typically protected as an ester.[4] Common choices include:

  • Methyl or Ethyl esters: These are stable to a wide range of conditions but require relatively harsh acidic or basic hydrolysis for removal.[3][4]

  • Benzyl (B1604629) esters: Removable by hydrogenolysis, making them orthogonally compatible with Boc-protected amines.[3]

  • tert-Butyl esters: Cleaved under acidic conditions, similar to Boc groups.[3]

Q4: What is an orthogonal protecting group strategy and why is it important for this compound?

A4: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[5] This is crucial when working with bifunctional molecules like this compound, as it enables sequential modification of the amine and carboxylic acid functionalities without unintended deprotection. For example, a Boc-protected amine and a benzyl-protected carboxylic acid represent an orthogonal pair, as the Boc group can be removed with acid while the benzyl group remains intact, and vice versa with hydrogenolysis.

Q5: Can racemization occur during the protection or deprotection of this compound?

A5: While racemization is a concern with chiral amino acids, it is less common for this compound under standard protection conditions for the amine or esterification of the carboxylic acid.[6] However, harsh basic conditions, particularly during the hydrolysis of esters, can potentially lead to epimerization at the C3 position.[4][7] It is always advisable to use the mildest possible conditions for deprotection and to verify the enantiomeric purity of the final product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete N-Boc Protection Insufficient amount of Boc-anhydride.Increase the molar excess of Boc-anhydride to 1.5-2.0 equivalents.
Reaction pH is too low.Maintain a basic pH (around 9-10) during the reaction by using a suitable base like sodium hydroxide (B78521) or sodium carbonate.[1]
Steric hindrance.For sterically hindered derivatives, consider using a more reactive Boc-donating reagent or extending the reaction time.
Low Yield on Carboxylic Acid Esterification Incomplete reaction.For Fischer esterification, ensure the use of excess alcohol and an effective acid catalyst. Consider azeotropic removal of water.
Side reactions with the unprotected amine.Protect the amine group first before attempting to esterify the carboxylic acid.
Sluggish Cbz Deprotection by Hydrogenolysis Catalyst poisoning.Ensure the substrate and solvent are free of catalyst poisons like sulfur or halogen compounds. Consider using a fresh batch of catalyst.
Inefficient catalyst.Use a higher loading of palladium on carbon (Pd/C) or switch to a more active catalyst like palladium hydroxide on carbon (Pearlman's catalyst).
Difficulty in Removing a Methyl or Ethyl Ester The molecule is sensitive to strong acid or base.Consider using alternative ester protecting groups like benzyl or tert-butyl esters that can be removed under milder, orthogonal conditions.[3]
Unwanted Removal of Boc group during a reaction The reaction conditions are too acidic.Buffer the reaction mixture or use a non-acidic alternative if possible. The Boc group is sensitive to strong acids.[2]

Quantitative Data Summary

Table 1: Common Protecting Groups for this compound and Their Deprotection Conditions

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsDeprotection Conditions
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA), HCl in Dioxane[2][3]
AmineBenzyloxycarbonylCbzBenzyl chloroformateH₂, Pd/C (Hydrogenolysis)[2]
Amine9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine in DMF[2][8]
Carboxylic AcidMethyl esterMeMethanol, Acid catalystNaOH or LiOH (saponification), Strong Acid[3][4]
Carboxylic AcidBenzyl esterBnBenzyl alcohol, Acid catalystH₂, Pd/C (Hydrogenolysis)[3]
Carboxylic Acidtert-Butyl estertBuIsobutylene, Acid catalystTrifluoroacetic acid (TFA)[3]

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid[1]
  • Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N sodium hydroxide.

  • At room temperature, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.

  • Stir the reaction mixture vigorously for 1.5 to 2 hours.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic phase with 1N NaOH.

  • Combine the aqueous phases and acidify to a pH of approximately 2-3 with 3N HCl.

  • Extract the aqueous phase with diethyl ether (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of this compound
  • Dissolve this compound in a suitable solvent such as a mixture of water and dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate or another suitable base to maintain a pH of 9-10.

  • Slowly add benzyl chloroformate (1.1 equivalents) while vigorously stirring and maintaining the pH.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up the reaction by acidifying the aqueous solution and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Cbz protected acid.

Protocol 3: Benzyl Esterification of N-Boc-Pyrrolidine-3-carboxylic Acid
  • Dissolve N-Boc-pyrrolidine-3-carboxylic acid in dichloromethane (B109758) (DCM).

  • Add benzyl alcohol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Filter off the urea (B33335) byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 4: Deprotection of N-Boc Group
  • Dissolve the N-Boc protected pyrrolidine (B122466) derivative in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • The resulting amine salt can be used as is or neutralized with a base for subsequent steps.

Protocol 5: Deprotection of Benzyl Ester by Hydrogenolysis
  • Dissolve the benzyl ester in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Add 10 mol% of palladium on carbon (10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected carboxylic acid.

Visualizations

Orthogonal_Protection_Strategy Pyrrolidine This compound N_Protected N-Protected Pyrrolidine -3-carboxylic Acid Pyrrolidine->N_Protected Amine Protection (e.g., Boc, Cbz) Fully_Protected N-Protected Pyrrolidine -3-carboxylate Ester N_Protected->Fully_Protected Carboxylic Acid Protection (e.g., Benzyl Ester) C_Modified N-Protected, C-Modified Pyrrolidine-3-carboxylate Ester Fully_Protected->C_Modified Modification at other positions N_Deprotected_C_Modified C-Modified Pyrrolidine -3-carboxylate Ester C_Modified->N_Deprotected_C_Modified Selective N-Deprotection (e.g., TFA for Boc) Final_Product Final Modified Product N_Deprotected_C_Modified->Final_Product Selective C-Deprotection (e.g., H2/Pd for Benzyl) Troubleshooting_NBoc start Incomplete N-Boc Protection cause1 Insufficient (Boc)₂O? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Reaction Time Too Short? start->cause3 solution1 Increase (Boc)₂O to 1.5-2.0 equivalents cause1->solution1 Yes solution2 Maintain pH 9-10 with NaOH cause2->solution2 Yes solution3 Extend reaction time and monitor by TLC cause3->solution3 Yes

References

Technical Support Center: Monitoring Reactions with Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving Pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions involving this compound?

A1: The progress of reactions utilizing this compound, particularly in its role as an organocatalyst, is most commonly monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[1] For more detailed analysis of stereoselectivity, chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1]

Q2: How can I remove the this compound catalyst from my reaction mixture after the reaction is complete?

A2: Due to its high polarity and water solubility, this compound can typically be removed from less polar organic products through a simple acid-base extraction.[2] An acidic wash will protonate the pyrrolidine (B122466) nitrogen, while a basic wash will deprotonate the carboxylic acid, forming water-soluble salts that can be partitioned into the aqueous phase.[2] The choice between an acidic or basic wash depends on the stability of your desired product.[2]

Q3: What are some common side reactions to be aware of when using this compound as a catalyst?

A3: A common side reaction, particularly in aldol (B89426) reactions, is the self-condensation of the aldehyde starting material.[3] To minimize this, it is often recommended to use a higher concentration of the ketone nucleophile relative to the aldehyde electrophile.[3]

Q4: What is the catalytic cycle for a typical reaction catalyzed by this compound?

A4: In many reactions, such as the aldol reaction, the catalytic cycle involves the formation of a key enamine intermediate. The this compound reacts with a ketone to form an enamine, which is a more potent nucleophile than the ketone itself.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields in reactions catalyzed by this compound can often be attributed to incomplete conversion of starting materials or the formation of side products.[3] Below is a systematic approach to troubleshooting low yields.

Possible Cause Suggested Solution
Sub-optimal Reaction Conditions Solvent: The polarity and proticity of the solvent can significantly impact catalyst solubility and reactivity. Empirically screen different solvents. For aldol reactions, aprotic solvents like DMSO or chloroform (B151607) are often effective.[3] For Michael additions, solvents like methylcyclohexane (B89554) may yield high diastereoselectivity and enantioselectivity.[1] Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can sometimes lead to lower enantioselectivity.[3] Catalyst Loading: Insufficient catalyst loading can lead to slow and incomplete reactions. A typical starting point is 10-30 mol%, but this may need to be optimized for your specific substrates.[1][3]
Competing Side Reactions Self-Condensation of Aldehyde: This is a common issue with enolizable aldehydes. Consider using a higher concentration of the ketone nucleophile relative to the aldehyde electrophile to minimize this side reaction.[3]
Product Instability Epimerization: The product may epimerize under the reaction or work-up conditions, especially if it has an enolizable proton. To mitigate this, minimize the reaction time and consider a milder work-up procedure as soon as the reaction is complete.[3]
Issue 2: Low Enantioselectivity or Diastereoselectivity

Low stereoselectivity is a frequent challenge in asymmetric catalysis. The stereochemical outcome is dictated by the transition state geometry, which can be influenced by several factors.[3]

Parameter Troubleshooting Strategy
Reaction Temperature Higher temperatures can lead to a less ordered transition state, resulting in lower enantioselectivity. It is often beneficial to run the reaction at lower temperatures (e.g., 0 °C or -20 °C), though this may require longer reaction times.[3]
Solvent The solvent can have a significant effect on stereoselectivity.[1] It is recommended to screen a variety of solvents. Highly dipolar aprotic solvents such as DMSO and DMF are frequently used.[1]
Additives If optimizing the solvent and temperature is not sufficient, consider the use of additives. For example, the addition of a carboxylic acid can sometimes improve stereoselectivity.[1]
Catalyst Loading and Structure Adjusting the catalyst loading or even modifying the structure of the catalyst can influence the stereochemical outcome.[1]

Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed temp Is reaction run at low T? start->temp solvent Is solvent optimized? temp->solvent Yes optimize_temp Optimize Temperature (e.g., 0 °C, -20 °C) temp->optimize_temp No additives Are additives being used? solvent->additives Yes optimize_solvent Screen Solvents (e.g., DMSO, Toluene) solvent->optimize_solvent No side_products High yield of side products? additives->side_products Yes use_additives Consider Additives (e.g., Acetic Acid) additives->use_additives No revisit_conditions Re-evaluate Reaction Conditions side_products->revisit_conditions Yes end Improved Stereoselectivity side_products->end No optimize_temp->solvent optimize_solvent->additives use_additives->side_products revisit_conditions->end

Caption: A decision-making process for improving enantioselectivity.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spotting: Spot the aliquot onto a TLC plate (e.g., silica (B1680970) gel).

  • Elution: Develop the TLC plate in a suitable solvent system. The choice of eluent will depend on the polarity of the starting materials and products.

  • Visualization: Visualize the spots under UV light if the compounds are UV-active. Alternatively, use a staining agent (e.g., potassium permanganate, iodine) to visualize the spots.

  • Analysis: The disappearance of starting material spots and the appearance of product spots indicate the progress of the reaction.

Protocol 2: General Procedure for Asymmetric Michael Addition
  • Reaction Setup: In a reaction vial, dissolve the pyrrolidine-based organocatalyst (e.g., 10 mol%) in the chosen solvent (e.g., methylcyclohexane).[1]

  • Reagent Addition: Add the aldehyde (e.g., 0.4 mmol) to the solution.[1]

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).[1]

  • Substrate Addition: Add the nitroolefin (e.g., 0.2 mmol) to initiate the reaction.[1]

  • Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the crude product via ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[1]

Experimental Workflow for Asymmetric Michael Addition

G setup Reaction Setup: - Dissolve catalyst in solvent reagents Reagent Addition: - Add aldehyde setup->reagents temp Temperature Control: - Cool to desired temperature reagents->temp initiation Initiation: - Add nitroolefin temp->initiation monitoring Monitoring: - Stir and monitor by TLC initiation->monitoring workup Work-up: - Concentrate the mixture monitoring->workup analysis Analysis: - NMR for dr - Chiral HPLC for ee workup->analysis

Caption: A stepwise workflow for a typical asymmetric Michael addition.[1]

Protocol 3: General Procedure for Asymmetric Aldol Reaction
  • Reaction Setup: To a solution of the aldehyde (1.0 equivalent) in the selected solvent (e.g., DMSO), add the (R)-pyrrolidine-3-carboxylic acid catalyst (typically 10-30 mol%).[1]

  • Reagent Addition: Add the ketone (typically in excess, e.g., 5 equivalents).[1]

  • Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or lower).[1]

  • Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification and Analysis: Combine the organic layers, dry, filter, and concentrate. Purify the residue by column chromatography and determine the stereoselectivity by chiral HPLC or GC.[1]

Data Presentation

The following tables summarize representative data illustrating the effect of different parameters on reaction outcomes. Note that specific results will vary depending on the substrates and exact conditions used.

Table 1: Effect of Additives on a Model Michael Addition [1]

EntryCatalystAdditive (10 mol%)SolventYield (%)dr (syn:anti)ee (syn) (%)
12aNoneToluene85>99:194
22aAcetic AcidToluene95>99:194
32an-Butyric AcidToluene97>99:195
42bNoneToluene90>99:190

Table 2: Effect of Temperature on a Model Michael Addition [3]

Temperature (°C)Yield of Michael Adduct (%)ee of Michael Adduct (%)
259085
08895
-2085>99

References

Technical Support Center: Overcoming Solubility Challenges of Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address solubility issues encountered with Pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the solubility of this compound?

A1: The solubility of this compound is primarily influenced by its zwitterionic nature. A zwitterion contains both an acidic (carboxylic acid) and a basic (secondary amine) functional group.[1] Consequently, its solubility is highly dependent on the pH of the solvent. At its isoelectric point (pI), the net charge of the molecule is zero, which typically results in minimum aqueous solubility.[2] Adjusting the pH away from the pI will increase solubility by forming a salt (carboxylate anion or pyrrolidinium (B1226570) cation). Other factors include temperature, the polarity of the solvent, and the presence of other solutes.[2]

Q2: What is the reported aqueous solubility of this compound?

A2: The reported solubility in water is approximately 20 mg/mL, though some sources also classify it as "slightly soluble".[3][4][5][6] This variability may be due to different experimental conditions (e.g., temperature, pH). It is crucial to determine the solubility under your specific experimental conditions.

Q3: In which types of organic solvents is this compound expected to be soluble?

A3: Due to its polar and zwitterionic character, this compound generally exhibits poor solubility in non-polar organic solvents.[7] It is expected to have better solubility in polar protic solvents like water, methanol, and ethanol (B145695), and polar aprotic solvents such as DMSO and DMF.[7][8] However, its solubility in these organic solvents is still relatively low compared to its solubility in aqueous solutions at optimal pH.

Q4: Can I increase the solubility by heating the solution?

A4: For most solid solutes, including amino acids, solubility tends to increase with temperature.[7] Therefore, heating the solution can be a viable method to dissolve more this compound. However, it is essential to consider the thermal stability of the compound and any other components in your mixture. Upon cooling, the compound may precipitate out of the solution if it becomes supersaturated.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in water.

  • Possible Cause: The pH of the water may be close to the isoelectric point (pI) of the molecule, where its solubility is at a minimum.[2]

  • Solution: Adjust the pH of the aqueous solution.

    • Acidic Conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH. This will protonate the secondary amine, forming a more soluble pyrrolidinium salt.[3]

    • Basic Conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH. This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]

    • See the detailed protocol for pH adjustment below.

Issue 2: The compound precipitates out of my aqueous buffer during the experiment.

  • Possible Cause 1: Change in pH. The addition of other reagents may have shifted the pH of your solution towards the pI of this compound.

    • Solution: Monitor the pH of your solution throughout the experiment and adjust as necessary to maintain a pH where the compound is soluble.

  • Possible Cause 2: Salting Out. High concentrations of salts in your buffer can decrease the solubility of the compound.

    • Solution: If possible, reduce the salt concentration of your buffer. Alternatively, consider using a co-solvent system to improve solubility.

  • Possible Cause 3: Temperature Fluctuation. If the solution was prepared at an elevated temperature and then cooled, it may have become supersaturated.

    • Solution: Maintain a constant temperature throughout your experiment. If cooling is necessary, do so gradually and with stirring to control precipitation.

Issue 3: I need to dissolve this compound in an organic solvent for a reaction, but it has poor solubility.

  • Possible Cause: The chosen organic solvent is not polar enough to effectively solvate the zwitterionic molecule.

  • Solution:

    • Use a Co-solvent System: Add a small percentage of a highly polar solvent like water, DMSO, or DMF to your primary organic solvent. This can significantly enhance solubility.[3] For example, a mixture of ethanol and water is often more effective than pure ethanol.[9]

    • Salt Formation: Convert the this compound into a salt form that has better solubility in organic solvents. For instance, forming a salt with a large organic counter-ion can increase its lipophilicity.[2]

    • Use of Additives: Zwitterionic salts can act as solubility enhancers for other organic molecules.[10]

Solubility Troubleshooting Workflow

G A Start: Solubility Issue Encountered B Is the solvent aqueous or organic? A->B C Aqueous Solvent B->C Aqueous D Organic Solvent B->D Organic E Check pH of the solution C->E K Select a more polar solvent (e.g., DMSO, DMF) D->K F Is pH near the isoelectric point (pI)? E->F G Adjust pH (add dilute acid or base) F->G Yes H Consider 'Salting Out' Effect F->H No M Problem Solved G->M I Reduce buffer salt concentration H->I N Still issues? I->N J Use a co-solvent (e.g., add Ethanol, DMSO) J->M K->N L Convert to a more organo-soluble salt L->M N->J Yes N->L Yes N->M No G A Prepare Buffers (pH 2-12) B Add Excess Pyrrolidine-3-COOH to each buffer A->B C Equilibrate for 24h at constant temperature B->C D Separate solid and liquid (Centrifuge/Filter) C->D E Quantify concentration in supernatant (e.g., HPLC) D->E F Plot Solubility vs. pH E->F G Identify Optimal pH for Dissolution F->G G A Start: Poor Solubility of Pyrrolidine-3-COOH B What is the desired solvent system? A->B C Aqueous System B->C Aqueous D Organic System B->D Organic E Is pH adjustment permissible? C->E J Is a small amount of polar solvent acceptable? D->J F Use pH Adjustment (Protocol 1) E->F Yes G Is a co-solvent acceptable? E->G No H Use Co-solvency (Protocol 2) G->H Yes I Form a highly water-soluble salt (e.g., HCl or Na+ salt) (Protocol 3) G->I No M Consider Solid Dispersion or other advanced formulation I->M K Use a Co-solvent system (e.g., DCM with 5% MeOH) J->K Yes L Form an organo-soluble salt (e.g., TBA salt) (Protocol 3) J->L No L->M

References

Validation & Comparative

A Comparative Analysis of Pyrrolidine-3-carboxylic Acid Enantiomers in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)- and (S)-Pyrrolidine-3-carboxylic Acid Performance in Key Asymmetric Transformations.

In the realm of asymmetric organocatalysis, the use of small chiral molecules to induce stereoselectivity has become a cornerstone of modern synthetic chemistry. Among these catalysts, proline and its derivatives have garnered significant attention. This guide focuses on the enantiomers of a structural isomer of proline, pyrrolidine-3-carboxylic acid (also known as β-proline), and presents a comparative study of their catalytic performance in key carbon-carbon bond-forming reactions. While direct, head-to-head comparative studies of the (R)- and (S)-enantiomers of this compound under identical conditions are limited in the literature, this guide consolidates available data to highlight their individual catalytic efficiencies and distinct stereochemical preferences.[1]

The unique structural feature of these catalysts is the presence of a secondary amine, which enables the formation of nucleophilic enamine or electrophilic iminium ion intermediates, and a carboxylic acid group that can participate in hydrogen bonding to activate the electrophile and control the stereochemical outcome of the reaction.[1] The spatial arrangement of this carboxylic acid group at the 3-position of the pyrrolidine (B122466) ring imparts distinct catalytic properties compared to the well-studied proline (pyrrolidine-2-carboxylic acid).

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds. Both enantiomers of this compound and their derivatives have been utilized as catalysts in this transformation. The absolute stereochemistry of the product is directly influenced by the chirality of the catalyst used.

Table 1: Representative Data for Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(R)-Pyrrolidine-3-carboxylic acid derivativep-NitrobenzaldehydeCyclohexanoneDMSO9595:5 (anti)99
(S)-Prolinamide derivativeBenzaldehydeAcetoneneat92-76

Note: Data is compiled from various sources and may not represent a direct comparison under identical reaction conditions.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the enantioselective formation of 1,5-dicarbonyl compounds. Pyrrolidine-based organocatalysts are effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1] Much of the documented research focuses on the use of (R)-pyrrolidine-3-carboxylic acid and its derivatives.[2]

Table 2: Representative Data for Asymmetric Michael Additions Catalyzed by (R)-Pyrrolidine-3-carboxylic Acid Derivatives

CatalystMichael DonorMichael AcceptorSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(3R,5R)-5-Methylthis compoundCyclohexanonetrans-β-NitrostyreneToluene9898:299
(R)-Pyrrolidine-thiourea derivativeCyclohexanoneNitrostyreneCH2Cl29999:196

Note: Direct comparative data for the (S)-enantiomer of this compound in Michael additions is not extensively documented.

Performance in Asymmetric Mannich Reactions

A significant and well-documented point of differentiation between the enantiomers of pyrrolidine-carboxylic acids lies in the asymmetric Mannich reaction, a crucial method for synthesizing chiral β-amino carbonyl compounds. Here, the position of the carboxylic acid group on the pyrrolidine ring dictates the diastereoselectivity of the reaction.

(R)-Pyrrolidine-3-carboxylic acid is a highly effective catalyst for the anti-selective Mannich reaction, affording products with high diastereoselectivity and enantioselectivity.[3][4][5] In stark contrast, (S)-proline (pyrrolidine-2-carboxylic acid) is known to favor the formation of the syn-diastereomer.[4] This opposing stereochemical preference is a critical tool for synthetic chemists.

Table 3: Comparative Data for Asymmetric Mannich Reactions

CatalystKetoneImineSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Stereochemical Outcome
(R)-Pyrrolidine-3-carboxylic acidAcetoneN-PMP-protected α-imino ethyl glyoxylate (B1226380)2-PrOH95>99:199anti
(R)-Pyrrolidine-3-carboxylic acidCyclohexanoneN-PMP-protected α-imino ethyl glyoxylate2-PrOH98>99:199anti
(S)-ProlineAcetoneN-PMP-protected α-imino ethyl glyoxylateDMSO9419:196syn

Note: PMP = p-methoxyphenyl. Data for (S)-Proline is included to highlight the contrasting stereochemical outcome based on the position of the carboxylic acid group.[4]

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) and the ketone (1.0 mmol) in a suitable solvent (e.g., DMSO, 2.0 mL), the (R)- or (S)-pyrrolidine-3-carboxylic acid catalyst (typically 10-30 mol%) is added. The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) for the required time, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

Representative Protocol for Asymmetric Michael Addition

This protocol is a general guideline based on typical conditions for pyrrolidine-catalyzed Michael additions.[2] To a solution of the aldehyde or ketone (1.0 mmol) and the α,β-unsaturated compound (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, toluene, or CHCl3, 2.0 mL) is added the (R)- or (S)-pyrrolidine-3-carboxylic acid derivative catalyst (typically 10-20 mol%).[1] The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required time, with progress monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography.[2]

Protocol for Asymmetric anti-Mannich Reaction with Ketones[3]

To a vial, add (R)-pyrrolidine-3-carboxylic acid (2.9 mg, 0.025 mmol, 10 mol%). Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv). Add 2-propanol (1.0 mL). Add the respective ketone (0.5 mmol, 2.0 equiv). Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired anti-Mannich product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]

Visualizing the Mechanisms

Asymmetric Aldol Reaction Catalytic Cycle

aldol_cycle catalyst (R)- or (S)-Pyrrolidine- 3-carboxylic acid enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Chiral β-Hydroxy Carbonyl Compound iminium->product + H₂O product->catalyst Catalyst Regeneration water H₂O

Caption: General catalytic cycle for the asymmetric aldol reaction.

Asymmetric Michael Addition Experimental Workflow

michael_workflow start Start: Reaction Setup add_reagents Add Michael Donor, Michael Acceptor, and Solvent start->add_reagents add_catalyst Add (R)- or (S)-Pyrrolidine- 3-carboxylic acid derivative add_reagents->add_catalyst reaction Stir at specified temperature add_catalyst->reaction monitor Monitor reaction progress by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup: Concentrate under reduced pressure monitor->workup Complete purification Purify by Silica Gel Column Chromatography workup->purification analysis Analyze product: Yield, dr, ee purification->analysis end End: Chiral Product analysis->end

Caption: Step-by-step experimental workflow for a typical Michael addition.

Proposed Transition State for anti-Mannich Reaction

mannich_transition_state cluster_ts Proposed Zimmerman-Traxler-like Transition State enamine Enamine (from Ketone + Catalyst) product anti-Mannich Product enamine->product C-C bond formation imine Imine (Electrophile) imine->product h_bond H-Bonding (COOH group of catalyst activates imine) h_bond->imine Activation

Caption: Simplified transition state model for the anti-selective Mannich reaction.

References

A Comparative Guide to the Chiral Separation of Pyrrolidine-3-carboxylic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of pyrrolidine-3-carboxylic acid, a pivotal chiral building block in medicinal chemistry, frequently display distinct pharmacological activities.[1] Consequently, the development of robust and efficient methods for their chiral separation is of paramount importance for the advancement of new therapeutics. This guide provides an objective comparison of direct and indirect HPLC methods for the resolution of this compound enantiomers, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Separation Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical and preparative technique for the separation of enantiomers.[2] The choice between direct and indirect methods depends on factors such as the analytical objective, sample matrix, and available instrumentation.

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Key Advantages
Direct Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5 (Illustrative)[1]> 99% (Illustrative)[1]Rapid method development, direct analysis without derivatization.
Indirect Chiral HPLC Achiral C18Acetonitrile (B52724)/Water with Chiral Derivatizing AgentDiastereomeric Separation (Rs typically > 1.5)[3]> 99% (Illustrative)[1]Utilizes standard achiral columns, can enhance detection sensitivity.

Experimental Protocols

Direct Chiral HPLC Method using a Chiral Stationary Phase (CSP)

This method leverages the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column)[1]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane, isopropanol, and a small amount of trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 210 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Equilibrate the Chiralcel® OD-H column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The two enantiomers will elute at different retention times. Calculate the resolution (Rs) and enantiomeric excess (ee%).

Indirect Chiral HPLC Method using a Chiral Derivatizing Agent (CDA)

In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[1]

Instrumentation:

  • HPLC system with UV detector

Derivatization:

  • Chiral Derivatizing Agent (CDA): (S)-(-)-α-Methylbenzylamine or a similar chiral amine.[1]

  • Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar peptide coupling agent.

  • Procedure:

    • React the racemic this compound with the chiral derivatizing agent in the presence of a coupling agent to form diastereomeric amides.[1]

    • The resulting diastereomers can be purified if necessary.[1]

Chromatographic Conditions:

  • Column: Standard C18 reversed-phase column[1]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at a wavelength appropriate for the derivatized analyte (e.g., 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Dissolve the diastereomeric mixture in the mobile phase.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample and run the gradient elution.

  • The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.[1]

Experimental Workflow and Logical Relationships

Chiral_HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method cluster_analysis Data Analysis d_start Racemic this compound d_hplc Chiral HPLC System (Chiralcel® OD-H) d_start->d_hplc Inject d_sep Separated Enantiomers d_hplc->d_sep Elution analysis Chromatogram Analysis (Resolution, ee%) d_sep->analysis i_start Racemic this compound i_deriv Derivatization with Chiral Agent i_start->i_deriv i_diastereomers Diastereomeric Mixture i_deriv->i_diastereomers i_hplc Achiral HPLC System (C18 Column) i_diastereomers->i_hplc Inject i_sep Separated Diastereomers i_hplc->i_sep Elution i_sep->analysis

Caption: General workflow for direct and indirect chiral HPLC separation of this compound enantiomers.

Other Resolution Techniques

Beyond HPLC, other methods are available for the chiral separation of this compound, particularly for larger-scale preparations.

  • Diastereomeric Salt Crystallization: This classical technique relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent, such as (R)-(-)-mandelic acid.[1] It is a cost-effective method for large-scale enantiomer resolution.[1]

  • Enzymatic Kinetic Resolution: This method utilizes the high enantioselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a derivative (e.g., the methyl or ethyl ester) of this compound.[1] This leaves the other enantiomer unreacted, allowing for their separation.[1] This technique offers mild reaction conditions and high enantioselectivity.[1]

References

Spectroscopic Analysis of Pyrrolidine-3-carboxylic Acid: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of Pyrrolidine-3-carboxylic acid, a key building block in the development of novel therapeutics. Through a detailed comparison with structurally related cyclic amino acids, proline and hydroxyproline, this document offers a practical framework for the unambiguous structural confirmation of this compound using fundamental spectroscopic techniques. All experimental data is presented in clear, comparative tables, and detailed experimental protocols are provided for reproducibility.

Spectroscopic Data Comparison

The structural elucidation of this compound and its analogues relies on the complementary information obtained from various spectroscopic methods. The following tables summarize the key spectroscopic data for this compound, L-proline, and L-hydroxyproline, facilitating a clear comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (D₂O)

Assignment This compound (Predicted) L-Proline (Experimental) L-Hydroxyproline (Experimental)
H-2 ~3.4 - 3.6 ppm (m)~4.13 ppm (t, J=8.4 Hz)~4.25 ppm (d, J=9.6 Hz)
H-3 ~3.1 - 3.3 ppm (m)~2.35 ppm (m)~4.50 ppm (m)
H-4 ~2.2 - 2.4 ppm (m)~2.00 - 2.10 ppm (m)~2.15 - 2.30 ppm (m)
H-5 ~3.4 - 3.6 ppm (m)~3.34 - 3.42 ppm (m)~3.30 - 3.45 ppm (m)
NH Not observed (exchange with D₂O)Not observed (exchange with D₂O)Not observed (exchange with D₂O)
COOH Not observed (exchange with D₂O)Not observed (exchange with D₂O)Not observed (exchange with D₂O)

Note: The ¹H NMR chemical shifts for this compound are approximate and based on predictive models.[1] 'm' denotes a multiplet, 't' denotes a triplet, and 'd' denotes a doublet.

Table 2: ¹³C NMR Spectroscopic Data (D₂O)

Assignment This compound (Predicted) L-Proline (Experimental) L-Hydroxyproline (Experimental)
C=O ~175 - 180 ppm~174.5 ppm~175.0 ppm
C-2 ~50 - 55 ppm~61.6 ppm~60.0 ppm
C-3 ~40 - 45 ppm~29.8 ppm~70.5 ppm
C-4 ~28 - 33 ppm~24.4 ppm~39.0 ppm
C-5 ~45 - 50 ppm~46.7 ppm~55.0 ppm

Note: The ¹³C NMR chemical shifts for this compound are predicted values.[1]

Table 3: FTIR Spectroscopic Data (Typical Absorptions in cm⁻¹)

Functional Group Vibrational Mode This compound L-Proline L-Hydroxyproline
O-H (Carboxylic Acid) O-H stretch2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
N-H (Amine) N-H stretch3200-35003200-35003200-3500
C-H C-H stretch2800-30002800-30002800-3000
C=O (Carboxylic Acid) C=O stretch1680-17401680-17401680-1740
C-N C-N stretch1000-12501000-12501000-1250
O-H (Alcohol) O-H stretch--3300-3500 (broad)

Note: The wavenumbers represent typical ranges for the respective functional groups.[1]

Table 4: Mass Spectrometry Data

Compound Ionization Mode Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound ESI+116.07 [M+H]⁺Data not readily available
L-Proline ESI+116.07 [M+H]⁺70.06 (loss of H₂O and CO)
L-Hydroxyproline ESI+132.06 [M+H]⁺86.06 (loss of H₂O and CO), 68.05 (further fragmentation)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure the reproducibility of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample (this compound, L-proline, or L-hydroxyproline).

    • Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.[1]

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.[1]

    • Solvent: D₂O.[1]

    • Temperature: 298 K.[1]

    • Pulse Program: Standard single-pulse experiment.[1]

    • Number of Scans: 16-64 scans, depending on the sample concentration.[1]

    • Relaxation Delay: 1-5 seconds.[1]

    • Spectral Width: 0-12 ppm.[1]

    • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual solvent peak is used as a reference.[1]

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.[1]

    • Solvent: D₂O.[1]

    • Temperature: 298 K.[1]

    • Pulse Program: Proton-decoupled ¹³C experiment.[1]

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.[1]

    • Relaxation Delay: 2-5 seconds.[1]

    • Spectral Width: 0-200 ppm.[1]

    • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[1]

    • Mode: Transmittance or Absorbance.[1]

    • Spectral Range: 4000-400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid for ESI).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ion mode is typically used for these compounds.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structure Confirmed FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic structural confirmation of this compound.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds. Pyrrolidine-3-carboxylic acid, as a chiral building block, offers a versatile platform for the synthesis of a diverse array of derivatives with a wide spectrum of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid in the design and development of novel therapeutics.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

This compound derivatives have been investigated as potent dual agonists of PPARα and PPARγ, which are key regulators of lipid and glucose metabolism. These compounds hold promise for the treatment of type 2 diabetes. The general structure of these derivatives often features a 3,4-disubstituted pyrrolidine ring.

Structure-Activity Relationship Summary:

The stereochemistry of the pyrrolidine ring is crucial for activity, with the cis-3R,4S isomer demonstrating the highest potency for both PPARα and PPARγ agonism. The nature of the substituent on the pyrrolidine nitrogen and the benzyloxy group at the 4-position significantly influences the agonist activity. For instance, an N-4-trifluoromethyl-pyrimidinyl group has been shown to be effective in vivo, leading to reduced fasting glucose and triglyceride levels in diabetic mouse models.[1]

Table 1: In Vitro Activity of this compound Derivatives as PPARα/γ Agonists

CompoundStereochemistryN-Substituent4-Position SubstituenthPPARα EC50 (nM)hPPARγ EC50 (nM)
3k cis-3R,4S2-Methyl-5-trifluoromethyl-oxazol-4-yl4-(Trifluoromethoxy)benzyloxy1123
4i cis-3R,4S4-Trifluoromethyl-pyrimidin-2-yl4-(Trifluoromethoxy)benzyloxy815

Experimental Protocols:

PPAR Transactivation Assay:

A cell-based transactivation assay is commonly used to determine the agonist activity of compounds on PPAR subtypes.[2]

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with two plasmids: one expressing a chimeric receptor of the human PPAR ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (e.g., hPPARα-Gal4), and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).[2]

  • Compound Treatment: The transfected cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. A known PPAR agonist, such as fenofibric acid for PPARα, is used as a positive control.[2]

  • Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control, and the EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[2]

Signaling Pathway:

PPAR_Signaling Pyrrolidine_Derivative Pyrrolidine-3-carboxylic Acid Derivative (Agonist) PPAR PPARα / PPARγ Pyrrolidine_Derivative->PPAR Binds to and activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Target_Genes Initiates Biological_Effect Biological Effect (e.g., Lowered Triglycerides, Improved Insulin Sensitivity) Target_Genes->Biological_Effect Leads to

Caption: PPAR Agonist Signaling Pathway.

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione, structurally related to this compound, have been extensively studied for their anticonvulsant properties. These compounds often incorporate a terminal amide moiety.

Structure-Activity Relationship Summary:

The anticonvulsant activity is influenced by the nature of the linker between the pyrrolidine-2,5-dione ring and a terminal cyclic amine, as well as the substituents on the phenyl ring of the piperazine (B1678402) moiety.[3] Generally, compounds with a two or three-carbon linker are more active than those with an acetamide (B32628) linker.[3] For some series, the presence of the pyrrolidine-2,5-dione ring is important but not essential for activity.[4] A broad spectrum of activity in preclinical seizure models has been observed for compounds with a 3,3-diphenyl-propionamide structure.[4]

Table 2: Anticonvulsant Activity of Pyrrolidine Derivatives in Mice

CompoundLinkerTerminal AmineMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)
3q PropionamideN/A (3,3-diphenyl-propionamide derivative)31.6475.4138.15
30 AcetamidePhenyl45.6-39.5

Experimental Protocols:

Maximal Electroshock (MES) Seizure Test:

This test is a model for generalized tonic-clonic seizures.[5]

  • Animal Preparation: Mice are administered the test compound intraperitoneally (i.p.).

  • Stimulation: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[6]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

This test is a model for myoclonic and absence seizures.[5]

  • Animal Preparation: Mice are pretreated with the test compound.

  • Convulsant Administration: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.[4]

Logical Relationship Diagram:

Anticonvulsant_SAR Core Pyrrolidine-2,5-dione or related core Linker Linker (e.g., (CH2)n, Acetamide) Core->Linker Terminal_Group Terminal Group (e.g., Cyclic Amine, Phenyl) Linker->Terminal_Group Activity Anticonvulsant Activity Terminal_Group->Activity

Caption: Key Structural Elements for Anticonvulsant Activity.

Antibacterial Activity

5-Oxo-1-phenylthis compound derivatives have emerged as a promising class of antibacterial agents, with some compounds exhibiting activity against multidrug-resistant strains.

Structure-Activity Relationship Summary:

The antibacterial activity is significantly influenced by the substituents at the 3-position of the pyrrolidone ring. The introduction of hydrazone moieties, particularly those containing 5-nitro-2-thiophene or 5-nitro-2-furfural fragments, leads to potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrrolidine Derivatives Against S. aureus

CompoundSubstituent at 3-positionS. aureus MIC (µg/mL)MRSA MIC (µg/mL)
11b 5-nitro-2-thiophene hydrazone3.901-8
11d 5-nitro-2-furfural hydrazone3.90-
Ampicillin (Reference)31.25-
Cefuroxime (Reference)7.80-

Experimental Protocols:

Broth Microdilution Method for MIC Determination:

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.[9]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.[9]

  • Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no compound and no bacteria) are included.[9]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[9]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Experimental Workflow Diagram:

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Pyrrolidine Derivatives Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination.

Endothelin Receptor Antagonists

This compound derivatives have been developed as potent and selective antagonists of endothelin receptors (ETA and ETB), which are implicated in vasoconstriction and cell proliferation.

Structure-Activity Relationship Summary:

The selectivity for ETA versus ETB receptors can be modulated by modifications to the side chain attached to the pyrrolidine nitrogen. Replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group can reverse the selectivity from ETA to ETB.[10] Further ortho-alkylation of the phenyl rings can enhance ETB affinity.[10] Conversely, replacing an aryl group at the 2-position of the pyrrolidine with an alkyl group can increase ETA selectivity.[11]

Table 4: Binding Affinity of this compound Derivatives for Endothelin Receptors

Compound2-Position SubstituentN-Substituent Side ChainETA Ki (nM)ETB Ki (nM)
ABT-627 (1) p-AnisylDibutylaminoacetamide0.03468
A-216546 (10a) (E)-2,2-dimethyl-3-pentenylDibutylaminoacetamide0.4613000
A-308165 (9k) 2-ArylDiphenylmethylaminoacetamide-Potent, >27,000-fold selective

Experimental Protocols:

Radioligand Binding Assay:

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[11][12]

  • Membrane Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared.[11]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the test compound.[11]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[11]

  • Filtration: The contents of the wells are filtered through a glass fiber filter to separate the bound and free radioligand.[12]

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined from the dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.[13]

Signaling Pathway:

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ET_Receptor ETA / ETB Receptor ET1->ET_Receptor Activates Pyrrolidine_Antagonist Pyrrolidine-3-carboxylic Acid Derivative (Antagonist) Pyrrolidine_Antagonist->ET_Receptor Blocks Gq_11 Gq/11 ET_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Physiological_Response Physiological Response (e.g., Vasoconstriction, Proliferation) Ca_Release->Physiological_Response PKC_Activation->Physiological_Response

Caption: Endothelin Receptor Signaling Pathway.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).

Structure-Activity Relationship Summary:

The SAR studies indicate that small, lipophilic 3-phenyl substituents on the terminal phenyl group are favorable for potency.[13] Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity against fatty acid amide hydrolase (FAAH).[13][14] In contrast, conformationally restricted linkers can improve selectivity for NAAA over FAAH.[13][14]

Table 5: Inhibitory Activity of Pyrrolidine Amide Derivatives Against NAAA

CompoundLinkerTerminal GroupNAAA IC50 (µM)FAAH Inhibition at 100 µM (%)
1 CarbonylPentadecanyl25.01-
16 Ethyl-carbonyl2-Biphenyl-4-yl2.12<30
4g 4-phenylcinnamoylPhenylLow micromolarSelective

Experimental Protocols:

Fluorometric NAAA Inhibition Assay:

This high-throughput assay measures NAAA activity using a fluorogenic substrate.[15][16]

  • Enzyme and Inhibitor Incubation: Recombinant human NAAA enzyme is pre-incubated with various concentrations of the test compound in an acidic buffer (pH 4.5).[15][17]

  • Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).[15][17]

  • Fluorescence Measurement: The hydrolysis of PAMCA by NAAA releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), which is measured using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).[15][16]

  • Data Analysis: The rate of reaction is determined, and the percent inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.[15]

Signaling Pathway:

NAAA_Signaling PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Substrate for PPAR_alpha PPARα PEA->PPAR_alpha Activates Degradation_Products Palmitic Acid + Ethanolamine NAAA->Degradation_Products Hydrolyzes to Pyrrolidine_Inhibitor Pyrrolidine Amide Derivative (Inhibitor) Pyrrolidine_Inhibitor->NAAA Inhibits Anti_inflammatory_Response Anti-inflammatory Response PPAR_alpha->Anti_inflammatory_Response Mediates Enzyme_Inhibition_Workflow Start Start Prepare_Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Solutions Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Prepare_Solutions->Incubate_Enzyme_Inhibitor Add_Substrate Initiate Reaction with Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure Product Formation (Absorbance) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Measure_Product->Calculate_IC50 End End Calculate_IC50->End Anticancer_SAR Core Pyrrolidinone Core Substituent Substituent (e.g., Hydrazone, Heterocycle) Core->Substituent Cytotoxicity Cytotoxic Activity Substituent->Cytotoxicity

References

A Head-to-Head Battle of Bioisosteres: Proline vs. Pyrrolidine-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimized lead compounds is a constant challenge. Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive comparison of the bioisosteric replacement of the ubiquitous L-proline with pyrrolidine-3-carboxylic acid, a constrained β-amino acid analog. Through a detailed examination of experimental data, this report illuminates the nuanced effects of this substitution on receptor binding, enzyme inhibition, and pharmacokinetic properties.

At a Glance: Key Structural and Conformational Differences

Proline, an α-amino acid, and this compound, its β-amino acid counterpart, share the same pyrrolidine (B122466) ring but differ in the position of the carboxylic acid group. This seemingly subtle shift from the α-position (C2) to the β-position (C3) has profound implications for molecular conformation and, consequently, biological activity. The constrained nature of the pyrrolidine ring in both molecules restricts the conformational flexibility of the peptide backbone, which can be advantageous in locking a molecule into its bioactive conformation.[1]

FeatureL-Proline (α-amino acid)This compound (β-amino acid)
Structure Carboxylic acid group at the α-position (C2)Carboxylic acid group at the β-position (C3)
Conformational Impact Induces specific backbone dihedral angles, often leading to turns in peptide structures.Offers a different set of conformational constraints, potentially accessing alternative bioactive conformations.
Common Application Widely found in natural peptides and proteins; used as a scaffold in numerous drugs.Employed as a proline surrogate to alter peptide secondary structure and improve pharmacological properties.

Performance in Biological Systems: A Data-Driven Comparison

The true test of a bioisosteric replacement lies in its impact on biological function. Below, we summarize quantitative data from studies on various drug targets, comparing the performance of compounds containing proline versus those with this compound.

Endothelin Receptor Antagonism

The endothelin (ET) system is critically involved in vasoconstriction, and its receptors (ETA and ETB) are important drug targets. This compound has been extensively used as a scaffold for potent endothelin receptor antagonists.

Compound/AnalogTarget(s)Kᵢ (nM)Selectivity
Atrasentan (ABT-627)ETₐ0.036High for ETₐ
A-308165ETₑ0.007>27,000-fold vs. ETₐ

Note: Atrasentan is a well-known ETₐ antagonist based on a substituted this compound core. A-308165 is a highly selective ETₑ antagonist derived from the same scaffold, demonstrating that modifications to the this compound core can dramatically shift selectivity.

GABA Uptake Inhibition

GABA transporters (GATs) are crucial for regulating neurotransmission. The substitution of proline analogs has been explored to develop novel GABA uptake inhibitors. A comparative study on GABA uptake inhibitors provided insights into the impact of substituting the pyrrolidine ring. While not a direct replacement of proline with this compound in the same parent molecule, a study on 4-hydroxypyrrolidine-2-carboxylic acid derivatives (structurally related to proline) and their comparison to the unsubstituted parent compounds revealed a significant decrease in inhibitory potency at both GAT-1 and GAT-3 upon introduction of the hydroxyl group.[2][3] This suggests that even minor modifications to the pyrrolidine ring can have substantial effects on activity.

Compound SeriesTargetGeneral Observation
4-hydroxypyrrolidine-2-carboxylic acid derivatives vs. unsubstituted parent compoundsGAT-1 and GAT-3Significant decrease in inhibitory potency with the 4-hydroxy substitution.[2][3]
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

DPP-IV inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The enzyme preferentially cleaves peptides with a proline or alanine (B10760859) residue at the P1 position.[4] The design of DPP-IV inhibitors often involves proline mimetics to occupy the S1 pocket of the enzyme.[5] While direct head-to-head data is limited in the public domain, the extensive research into proline mimetics for DPP-IV inhibition underscores the importance of the pyrrolidine scaffold in targeting this enzyme.

Impact on Pharmacokinetic Properties

Beyond target engagement, the bioisosteric replacement of proline with this compound can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability
Cell Permeability

The ability of a drug to cross cell membranes is essential for its oral bioavailability and for reaching intracellular targets. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption. A study on proline derivatives as transdermal permeation enhancers showed that they were generally more active than pyrrolidone carboxylic acid derivatives, indicating that modifications to the pyrrolidine ring can significantly impact permeability.[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key experiments cited in this guide are provided below.

Endothelin Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to the endothelin receptors.

Materials:

  • Cell membranes expressing either human ETA or ETB receptors.

  • Radioligand (e.g., [¹²⁵I]ET-1).

  • Test compounds and reference compounds.

  • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Metabolic Stability Assay (Hepatocytes)

This assay assesses the metabolic clearance of a compound.

Materials:

  • Cryopreserved human hepatocytes.

  • Williams' Medium E.

  • Test compound and positive control compounds.

  • 96-well plates.

  • LC-MS/MS system.

Procedure:

  • Thaw and plate hepatocytes in 96-well plates.

  • Add the test compound to the cells at a final concentration of 1 µM.

  • Incubate at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Caco-2 Cell Permeability Assay

This assay predicts the intestinal absorption of a compound.

Materials:

  • Caco-2 cells cultured on Transwell inserts.

  • Hank's Balanced Salt Solution (HBSS).

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability).

  • LC-MS/MS system.

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

  • Wash the cell monolayer with HBSS.

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-to-B and B-to-A directions.

Visualizing the Logic: Experimental Workflow and Signaling

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are presented in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays Pro_analog Proline-containing Parent Compound Binding Receptor Binding Assay (e.g., Endothelin) Pro_analog->Binding Test Enzyme Enzyme Inhibition Assay (e.g., DPP-IV) Pro_analog->Enzyme Test Metabolism Metabolic Stability (Hepatocytes) Pro_analog->Metabolism Test Permeability Cell Permeability (Caco-2) Pro_analog->Permeability Test P3A_analog This compound Analog P3A_analog->Binding Test P3A_analog->Enzyme Test P3A_analog->Metabolism Test P3A_analog->Permeability Test Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Generate IC50/Ki Enzyme->Data_Analysis Generate IC50 Metabolism->Data_Analysis Generate t1/2, CLint Permeability->Data_Analysis Generate Papp

Comparative Experimental Workflow

Endothelin_Signaling ET1 Endothelin-1 ETR ETₐ/ETₑ Receptor ET1->ETR Gq Gq protein ETR->Gq Antagonist Pyrrolidine-3-carboxylic acid Antagonist Antagonist->ETR PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Vasoconstriction Ca_release->Response PKC->Response

Endothelin Receptor Signaling Pathway

Conclusion

The bioisosteric replacement of proline with this compound is a nuanced strategy that can significantly alter the pharmacological profile of a molecule. As demonstrated, this substitution can modulate receptor affinity and selectivity, and likely impacts metabolic stability and cell permeability. The choice between these two scaffolds is not straightforward and must be guided by empirical data for each specific drug target and chemical series. The provided experimental protocols and conceptual diagrams serve as a foundation for researchers to conduct their own comparative studies and make informed decisions in the intricate process of drug design and optimization.

References

A Comparative Guide to Pyrrolidine-3-carboxylic Acid and Azetidine-2-carboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Among the various proline analogs, Pyrrolidine-3-carboxylic acid (a β-proline analog) and Azetidine-2-carboxylic acid (a four-membered ring homolog of proline) offer unique conformational constraints that can significantly impact a peptide's structure, stability, and biological activity. This guide provides an objective comparison of these two amino acids, supported by available experimental data, to aid researchers in their peptide design and development efforts.

Structural and Conformational Properties

The primary difference between this compound and Azetidine-2-carboxylic acid lies in their ring size and the position of the carboxylic acid group. These structural distinctions lead to different conformational preferences when incorporated into a peptide backbone.

  • This compound: As a β-amino acid, it introduces a higher degree of rigidity compared to natural amino acids. The five-membered ring of pyrrolidine (B122466) can adopt specific puckered conformations (Cγ-exo and Cγ-endo), which in turn restricts the peptide backbone's flexibility.[1] This rigidity can be advantageous in locking a peptide into its bioactive conformation, potentially leading to enhanced receptor binding and selectivity.[1]

  • Azetidine-2-carboxylic Acid: This smaller, four-membered ring amino acid is a direct homolog of proline.[2] Peptides containing azetidine-2-carboxylic acid are generally more flexible than those containing proline.[2] The introduction of this residue can perturb the normal secondary structure of a peptide.[3][4] For instance, in a tetrapeptide containing three consecutive proline residues, the incorporation of an azetidine (B1206935) group was found to disrupt the expected polyproline helix.[3][4] However, in other contexts, it can favor an all-cis peptide bond conformation, compatible with a left-handed helix.[3][4]

Below is a diagram comparing the chemical structures of L-Proline, this compound, and Azetidine-2-carboxylic acid.

cluster_proline L-Proline cluster_pyrrolidine This compound cluster_azetidine Azetidine-2-carboxylic acid Proline Pyrrolidine Azetidine

Caption: Chemical structures of L-Proline and its analogs.

Impact on Biological Activity and Receptor Binding

The conformational constraints imposed by these non-canonical amino acids can have a profound effect on a peptide's interaction with its biological target.

  • This compound: The rigid structure of this compound can pre-organize a peptide into a conformation that is optimal for receptor binding, leading to high affinity and selectivity. For example, derivatives of this amino acid have been successfully used to develop potent and highly selective antagonists for endothelin receptors.[5]

  • Azetidine-2-carboxylic Acid: The increased flexibility and altered bond angles imparted by azetidine-2-carboxylic acid can lead to a different receptor interaction profile compared to proline-containing peptides. While it can disrupt established binding motifs, this perturbation can also be exploited to explore new pharmacological activities. However, its misincorporation in place of proline can lead to protein misfolding and cellular toxicity.[6][7]

Table 1: Representative Biological Activity Data for Peptides Containing this compound Derivatives

Compound/AnalogTarget(s)Ki (nM)Selectivity
A-216546ETA0.46>28,000-fold vs. ETB
A-308165ETB0.007>27,000-fold vs. ETA
Atrasentan (ABT-627)ETA0.034~2000-fold vs. ETB

Data sourced from studies on endothelin receptor antagonists.[1][5]

Currently, there is a lack of publicly available, direct comparative studies showing the receptor binding affinities of identical peptides containing this compound versus Azetidine-2-carboxylic acid.

Influence on Proteolytic Stability

A major challenge in peptide drug development is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids is a well-established strategy to enhance proteolytic stability.

While direct comparative studies are limited, the structural modifications introduced by both this compound and Azetidine-2-carboxylic acid are expected to confer resistance to enzymatic cleavage by disrupting the recognition sites for proteases. The altered backbone geometry and the nature of the imino acid ring can prevent the peptide from fitting into the active site of proteolytic enzymes.

Table 2: Common Strategies to Enhance Peptide Stability

ModificationEffect on Proteolytic Stability
N-terminal AcetylationProtects against aminopeptidases
C-terminal AmidationProtects against carboxypeptidases
Incorporation of D-amino acidsDisrupts protease recognition
Incorporation of Proline Analogs (e.g., Pyrrolidine-3-CA, Azetidine-2-CA) Alters backbone conformation, hindering protease binding
CyclizationReduces susceptibility to exopeptidases
PEGylationSteric shielding from proteases

Signaling Pathways

Peptides containing these modified amino acids can modulate various signaling pathways. For instance, a peptide agonist incorporating a (R)-pyrrolidine-3-carboxylic acid analog targeting the µ-opioid receptor, a G-protein coupled receptor (GPCR), would initiate a signaling cascade leading to analgesia.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide_Agonist Peptide Agonist (with Pyrrolidine-3-CA) GPCR µ-Opioid Receptor (GPCR) Peptide_Agonist->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to G_alpha->Adenylyl_Cyclase Inhibits ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling (e.g., in DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, activator, base) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (e.g., DMF) Amino_Acid_Coupling->Washing_2 Repeat Repeat steps 2-5 for each amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 8. Peptide Precipitation (cold ether) Cleavage->Precipitation Purification 9. Purification (e.g., RP-HPLC) Precipitation->Purification Characterization 10. Characterization (e.g., Mass Spectrometry) Purification->Characterization End End Characterization->End

References

Novel Pyrrolidine-3-Carboxylic Acid Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers in the field of oncology and drug discovery are closely following the development of novel Pyrrolidine-3-carboxylic acid derivatives that have demonstrated significant biological efficacy as anticancer agents. Recent preclinical studies have shown that certain derivatives exhibit superior or comparable cytotoxicity against various cancer cell lines when compared to the conventional chemotherapy drug, Doxorubicin. These findings, supported by robust experimental data, highlight the potential of these compounds to pave the way for a new generation of targeted cancer therapies.

The core of this promising research lies in the unique structural features of the pyrrolidine (B122466) scaffold, which allows for diverse chemical modifications, leading to compounds with high specificity and potent antitumor activity.[1] Scientists have successfully synthesized and evaluated a range of these derivatives, with some showing remarkable efficacy in inhibiting the proliferation of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancer cells.

Comparative Efficacy Against Standard Chemotherapy

A key highlight of the recent research is the direct comparison of a novel pyrrolidine-carboxamide derivative, compound 7g, with Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both compounds across multiple cancer cell lines. The results, summarized in the table below, indicate that compound 7g exhibits a lower mean IC50 value than Doxorubicin, suggesting higher potency.[1]

CompoundMean IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
Compound 7g (Pyrrolidine Derivative) 0.90 Lower than DoxorubicinLower than DoxorubicinLower than Doxorubicin
Doxorubicin (Standard Drug) 1.10 ---

These results are particularly significant as Doxorubicin is a widely used but often toxic chemotherapy agent. The enhanced potency of the novel pyrrolidine derivative suggests the potential for lower therapeutic doses, which could translate to reduced side effects for patients.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of these novel pyrrolidine derivatives is attributed to their ability to interfere with critical signaling pathways that drive tumor growth and proliferation. Two key pathways that have been identified as targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR signaling cascades.

VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.[2][3] Several pyrrolidone-fused derivatives have been shown to be potent inhibitors of VEGFR-2.[4][5]

The PI3K/Akt/mTOR pathway is a central signaling pathway that regulates cell proliferation, growth, and survival.[6][7][8] Its aberrant activation is a common feature in many cancers. The ability of pyrrolidine derivatives to inhibit this pathway represents a significant advancement in targeted cancer therapy.

Below are diagrams illustrating the targeted signaling pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrrolidine Pyrrolidine Derivatives Pyrrolidine->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Novel Pyrrolidine Derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrrolidine Pyrrolidine Derivatives Pyrrolidine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Pyrrolidine Derivatives.

Experimental Protocols

The validation of the biological efficacy of these novel compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two key experiments used in these studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in a 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Varying concentrations of pyrrolidine derivatives) B->C D 4. Incubation (48h, 37°C, 5% CO2) C->D E 5. MTT Addition (10 µL of 5 mg/mL MTT solution) D->E F 6. Incubation (4h, 37°C, 5% CO2) E->F G 7. Formazan Solubilization (100 µL DMSO) F->G H 8. Absorbance Measurement (570 nm) G->H

Caption: Workflow of the MTT Assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Addition: The cells are then treated with various concentrations of the novel this compound derivatives and the control drug (Doxorubicin) for 48 hours.

  • MTT Reagent: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Wound Healing Assay for Cell Migration

The wound healing assay is a simple and widely used method to study directional cell migration in vitro. It is particularly useful for investigating the effects of potential drugs on the migratory capacity of cancer cells, a key process in metastasis.

Experimental Workflow:

Wound_Healing_Assay_Workflow A 1. Cell Seeding (Culture to a confluent monolayer) B 2. Scratch Creation (Create a 'wound' with a sterile pipette tip) A->B C 3. Debris Removal (Wash with PBS to remove detached cells) B->C D 4. Compound Treatment (Add media with test compounds) C->D E 5. Image Acquisition (0h) (Capture initial wound images) D->E F 6. Incubation (e.g., 24h, 37°C, 5% CO2) E->F G 7. Image Acquisition (24h) (Capture final wound images) F->G H 8. Data Analysis (Measure wound closure area) G->H

Caption: Workflow of the Wound Healing Assay for assessing cell migration.

Detailed Steps:

  • Cell Culture: Cancer cells are grown to form a confluent monolayer in a culture plate.

  • Wound Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any detached cells and debris.

  • Treatment: The cells are then incubated with a medium containing the test compounds (novel pyrrolidine derivatives) or a control.

  • Imaging: Images of the wound are captured at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap in the images over time. A reduction in the rate of wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

Future Outlook

The promising preclinical data on novel this compound derivatives has generated considerable excitement within the scientific community. Further research will focus on optimizing the lead compounds to enhance their efficacy and safety profiles. In vivo studies in animal models are the next critical step to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of these potential new drugs. If successful, these compounds could enter clinical trials, offering new hope for cancer patients.

References

Determining the Enantiomeric Purity of Pyrrolidine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomers of pyrrolidine-3-carboxylic acid serve as crucial chiral building blocks in medicinal chemistry, often exhibiting distinct pharmacological activities. Therefore, the accurate determination of enantiomeric purity is paramount for drug development and quality control. This guide provides an objective comparison of various analytical techniques for resolving and quantifying the enantiomers of this compound, supported by experimental data and detailed protocols.

Comparison of Chiral Separation Methods

The selection of an appropriate method for determining enantiomeric purity depends on factors such as the required accuracy, sample throughput, available instrumentation, and the scale of the analysis. The following table summarizes the performance of different techniques.

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Direct Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%Direct analysis, high resolutionRequires specialized chiral columns
Indirect Chiral HPLC Achiral C18Acetonitrile (B52724)/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%Uses standard achiral columnsRequires derivatization, potential for kinetic resolution
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%Suitable for preparative scaleLower purity, yield can be moderate (40-50% per enantiomer)
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)Phosphate BufferN/A> 99% (for remaining ester)High enantioselectivityIndirect method, requires substrate modification (esterification)
Capillary Electrophoresis (CE) Macrocyclic antibiotics (e.g., Vancomycin)Acidic Buffer (e.g., 500 mM acetate (B1210297) buffer, pH 3.5)Baseline SeparationHighHigh efficiency, low sample consumptionCan have sensitivity issues, potential for analyte-wall interactions
NMR Spectroscopy Chiral Solvating Agents (e.g., BINOL-based)Deuterated Solvents (e.g., CDCl3)N/AHighNon-destructive, provides structural informationLower sensitivity, requires chiral solvating or derivatizing agents

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase.[1]

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column).[1]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Procedure:

    • Prepare a standard solution of racemic this compound in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

    • Calculate the resolution (Rs) and enantiomeric excess (ee%).[1]

2. Indirect Chiral High-Performance Liquid Chromatography (HPLC)

In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1]

  • Derivatizing Agent: (S)-(-)-α-Methylbenzylamine or a similar chiral amine.[1]

  • Column: Standard C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Procedure:

    • React the racemic this compound with the chiral derivatizing agent in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.[1]

    • Purify the resulting diastereomers if necessary.

    • Dissolve the diastereomeric mixture in the mobile phase.

    • Inject the sample onto the equilibrated C18 column and run the gradient.

    • The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.[1]

3. Capillary Electrophoresis (CE)

This technique separates enantiomers based on their different mobilities in an electric field when they interact with a chiral selector in the background electrolyte.

  • Chiral Selector: Macrocyclic antibiotics (e.g., vancomycin) are effective chiral selectors for many amino acids.[2]

  • Background Electrolyte (BGE): An acidic buffer, for example, 500 mM acetate buffer at pH 3.5.[1]

  • Capillary: A fused-silica capillary.[1]

  • Detection: UV or, for higher sensitivity after derivatization, fluorescence.[1]

  • Procedure:

    • Prepare the BGE containing the chiral selector.

    • Fill the capillary with the BGE.

    • Inject a small plug of the sample solution.

    • Apply a high voltage across the capillary.

    • The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation.[1]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents, can be used to determine enantiomeric excess.

  • Chiral Solvating Agent (CSA): A BINOL-based amino alcohol or similar CSA that can form diastereomeric complexes with the enantiomers of this compound.[3]

  • Solvent: A suitable deuterated solvent such as CDCl3.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve the this compound sample in the deuterated solvent.

    • Add the chiral solvating agent to the NMR tube.

    • Acquire the 1H NMR spectrum.

    • The protons of the two enantiomers will exhibit different chemical shifts in the presence of the CSA, allowing for the integration of the signals and calculation of the enantiomeric excess.[3]

Visualizing the Workflow

The following diagrams illustrate the general workflows for direct and indirect chiral separation methods.

Direct_Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc Direct Chiral HPLC cluster_data_analysis Data Analysis Sample Racemic Pyrrolidine- 3-carboxylic acid Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Chiral Stationary Phase Inject->Column Separation Enantiomeric Separation Column->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Calculate Calculate ee% Chromatogram->Calculate

Caption: Workflow for direct chiral HPLC separation.

Indirect_Chiral_Separation_Workflow cluster_derivatization Derivatization cluster_hplc Indirect Chiral HPLC cluster_data_analysis Data Analysis Sample Racemic Pyrrolidine- 3-carboxylic acid Reaction Formation of Diastereomers Sample->Reaction Reagent Chiral Derivatizing Agent Reagent->Reaction Inject Inject into HPLC System Reaction->Inject Column Achiral Stationary Phase Inject->Column Separation Diastereomer Separation Column->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Calculate Calculate ee% Chromatogram->Calculate

Caption: Workflow for indirect chiral HPLC separation.

References

A Comparative Efficacy Analysis of Pyrrolidine-3-carboxylic Acid-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of potent and selective enzyme inhibitors. Its rigid, five-membered ring system allows for the precise stereochemical positioning of functional groups to engage with enzyme active sites, leading to high-affinity binding. This guide provides a comparative overview of the efficacy of this compound-based inhibitors against several key enzyme targets: Dipeptidyl Peptidase-4 (DPP-4), Metallo-β-lactamases (MBLs), Prolyl Oligopeptidase (POP), and Enoyl-Acyl Carrier Protein Reductase (InhA). The performance of these inhibitors is contrasted with alternative, non-pyrrolidine-based compounds, supported by quantitative data and detailed experimental methodologies.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 is a well-established therapeutic strategy for type 2 diabetes mellitus.[2][3]

Compound ClassInhibitorDPP-4 IC50 (nM)Reference
Pyrrolidine-based Vildagliptin62[1]
Saxagliptin50[1]
4-fluoropyrrolidine derivative (17a)17[1]
Bromo-substituted benzylidene derivative1.27[1]
Alternative Sitagliptin (β-amino acid derivative)4.38[1]
Alogliptin (Xanthine-based)<10[3]
Linagliptin (Xanthine-based)1[3]

The inhibition of DPP-4 prevents the degradation of incretin hormones, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels, thereby controlling blood glucose.[2][4] The general workflow for assessing DPP-4 inhibition involves a fluorometric assay.

dpp4_pathway cluster_0 Physiological Regulation of Glucose cluster_1 Pharmacological Intervention Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Degradation Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulation Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor->DPP-4 Inhibition

Caption: DPP-4 signaling pathway and inhibitor action.

dpp4_workflow prep Prepare Reagents (DPP-4 enzyme, inhibitor, substrate) incubate Incubate DPP-4 with Inhibitor prep->incubate add_substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) incubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure analyze Calculate IC50 Value measure->analyze mbl_mechanism cluster_0 Bacterial Resistance Mechanism cluster_1 Pharmacological Intervention β-Lactam Antibiotic β-Lactam Antibiotic MBL (Zn²⁺) MBL (Zn²⁺) β-Lactam Antibiotic->MBL (Zn²⁺) Hydrolysis PBP PBP β-Lactam Antibiotic->PBP Inhibition Hydrolyzed (Inactive) Antibiotic Hydrolyzed (Inactive) Antibiotic MBL (Zn²⁺)->Hydrolyzed (Inactive) Antibiotic Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis PBP->Bacterial Cell Wall Synthesis Catalysis Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor->MBL (Zn²⁺) Inhibition (Zn²⁺ chelation) mbl_workflow prep Prepare Reagents (MBL enzyme, inhibitor, substrate) incubate Pre-incubate MBL with Inhibitor prep->incubate add_substrate Add Chromogenic Substrate (e.g., Nitrocefin) incubate->add_substrate measure Measure Absorbance Change (e.g., at 492 nm) add_substrate->measure analyze Calculate IC50 Value measure->analyze pop_pathway cluster_0 Cellular Functions of POP cluster_1 Pharmacological Intervention Proline-containing Neuropeptides Proline-containing Neuropeptides POP POP Proline-containing Neuropeptides->POP Cleavage Peptide Fragments Peptide Fragments POP->Peptide Fragments Inositol Phosphate Signaling Inositol Phosphate Signaling POP->Inositol Phosphate Signaling Modulation Autophagy Regulation Autophagy Regulation POP->Autophagy Regulation Modulation Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor->POP Inhibition pop_workflow prep Prepare Reagents (POP enzyme, inhibitor, substrate) incubate Incubate POP with Inhibitor prep->incubate add_substrate Add Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC) incubate->add_substrate measure Measure Fluorescence Increase add_substrate->measure analyze Calculate IC50/Ki Value measure->analyze inhA_pathway cluster_0 Mycolic Acid Biosynthesis (FAS-II) cluster_1 Pharmacological Intervention Fatty Acid Precursors Fatty Acid Precursors InhA InhA Fatty Acid Precursors->InhA Reduction (NADH-dependent) Elongated Fatty Acids Elongated Fatty Acids InhA->Elongated Fatty Acids Mycolic Acids Mycolic Acids Elongated Fatty Acids->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Incorporation Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor Pyrrolidine-based Inhibitor->InhA Direct Inhibition inhA_workflow prep Prepare Reagents (InhA enzyme, inhibitor, NADH, substrate) incubate Mix InhA, Inhibitor, and NADH prep->incubate add_substrate Add Substrate (e.g., DD-CoA) incubate->add_substrate measure Monitor NADH Oxidation (Absorbance decrease at 340 nm) add_substrate->measure analyze Calculate IC50 Value measure->analyze

References

Safety Operating Guide

Proper Disposal of Pyrrolidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of pyrrolidine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe working environment.

This compound, a compound utilized in various research and development applications, is classified as a chemical that requires careful handling and disposal.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. This guide outlines the necessary steps for its safe disposition.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[1][3]

Required Personal Protective Equipment:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.[1][2][3]

  • Lab Coat: A lab coat or protective clothing is necessary.[1][3]

  • Respiratory Protection: In case of dust formation, use an approved respirator.[2][4]

Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste.[5][6][7] It is the responsibility of the chemical waste generator to ensure that the discarded chemical is classified and disposed of in accordance with local, regional, and national hazardous waste regulations.[2] Under no circumstances should this compound be released into the environment or disposed of down the drain.[2][4][8]

Step-by-Step Disposal Procedure:

  • Waste Identification and Collection:

    • Treat all unwanted this compound, including contaminated materials, as hazardous waste.[9]

    • Collect the waste in a suitable, properly labeled, and closed container to await disposal.[2][6] The container must be compatible with the chemical.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the date of waste generation and the point of origin (e.g., laboratory room number).[5]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

    • Ensure the storage area has secondary containment to prevent spills.[9]

  • Contacting Professional Disposal Service:

    • The primary method for disposal is to contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[4][5]

    • Provide them with a complete list of the chemicals for disposal.[5]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[6]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, the container can typically be disposed of as regular trash, but it is advisable to check with your local regulations.[6][9] Deface any chemical labels on the container before disposal.[9]

Summary of Disposal Parameters

ParameterGuidelineSource
Disposal Method Treat as hazardous waste. Contact a licensed professional disposal service or institutional EHS.[4][5][6]
Sink Disposal Prohibited. Do not empty into drains.[2][4][8]
Trash Disposal Prohibited for the chemical itself. Triple-rinsed empty containers may be permissible.[6][8]
Container Requirements Use suitable, compatible, and sealed containers.[2][6]
Labeling Requirements "Hazardous Waste," full chemical name, date, and origin.[5]
Required PPE Protective gloves, eye/face protection, lab coat. Respirator if dust is present.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Final Steps start Start: Unwanted this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Suitable, Sealed Container ppe->collect label_container Label Container: 'Hazardous Waste' Full Chemical Name Date & Origin collect->label_container store Store in a Designated Secondary Containment Area label_container->store contact_ehs Contact Licensed Disposal Service or Institutional EHS store->contact_ehs arrange_pickup Arrange for Waste Pickup contact_ehs->arrange_pickup empty_container Manage Empty Container arrange_pickup->empty_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container (as per local regulations) collect_rinsate->dispose_container

References

Essential Safety and Operational Guide for Handling Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pyrrolidine-3-carboxylic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[1][2][3]Protects against dust particles and potential splashes. A face shield may be necessary for large-scale operations where splash hazards are increased.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[1][2][4]Prevents direct skin contact. Gloves should be inspected before each use and changed immediately if contaminated.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely, to prevent respiratory irritation.[1][2]

Safe Handling and Operational Workflow

Proper handling procedures are essential to prevent exposure and contamination. All operations involving this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood.[2][4][6]

Experimental Workflow for Handling Powdered this compound

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh Weigh Powder don_ppe->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer Use spatula, avoid dust dissolve Dissolve in Solvent transfer->dissolve Slowly add solid to liquid decontaminate Decontaminate Work Surfaces dissolve->decontaminate After experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.[4]

    • Cover the work surface with absorbent, disposable bench paper.[1]

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily accessible.

    • Don the appropriate PPE as specified in Table 1.

  • Weighing and Transferring:

    • Use an analytical balance with a draft shield or conduct weighing within the fume hood to contain any airborne powder.[1]

    • Use a spatula to transfer the solid; avoid pouring directly from the container to minimize dust generation.[1]

    • Keep the container of this compound closed when not in use.[1]

  • In Solution:

    • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[4]

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.[4]

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[4]

    • Wash hands thoroughly with soap and water after handling is complete.[7]

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

Emergency ScenarioImmediate Action
Minor Powder Spill (<1g) 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. 5. Clean the spill area with soap and water.[6]
Major Powder Spill (>1g) 1. Evacuate the immediate area and alert your supervisor. 2. Restrict access to the area. 3. If the spill is outside a fume hood, allow dust to settle before re-entry with appropriate respiratory protection.[6] 4. Follow established institutional procedures for major chemical spills.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Improper disposal of this compound and its containers can pose a risk to the environment. All waste must be treated as hazardous unless otherwise determined by a qualified professional.[1]

Disposal Decision Pathway

disposal_pathway cluster_waste_type Categorize Waste cluster_disposal_action Disposal Action start Waste Generated (this compound) solid_waste Contaminated Solids (gloves, paper towels, etc.) start->solid_waste liquid_waste Aqueous Solutions start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in a labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled hazardous aqueous waste container. liquid_waste->collect_liquid rinse_container Triple rinse with a suitable solvent. empty_container->rinse_container final_disposal Arrange for disposal by Environmental Health & Safety (EHS) or a licensed contractor. collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate collect_rinsate->final_disposal

Caption: Decision pathway for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2][7]

    • Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[8]

    • Indicate the major components and approximate percentages if it is a mixed waste stream.[8]

  • Storage and Collection:

    • Store waste containers in a designated satellite accumulation area, ensuring they are sealed and stored away from incompatible materials.[8]

    • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9]

By adhering to these procedures, you can ensure a safe laboratory environment for yourself and your colleagues while responsibly managing chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-3-carboxylic acid
Reactant of Route 2
Pyrrolidine-3-carboxylic acid

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